6-Hydroxy-8-(trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYHOOSIBJQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Quinolines in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-8-(trifluoromethyl)quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for molecular design. The strategic introduction of specific functional groups can dramatically modulate the physicochemical and pharmacological properties of the resulting molecule. Among the most impactful substitutions is the trifluoromethyl (CF3) group, which is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets due to its strong electron-withdrawing nature.[3][4]
When combined with a hydroxyl (-OH) group, the resulting hydroxy-trifluoromethyl-quinoline derivative gains additional functionality, including the capacity for hydrogen bonding and potential for further chemical modification. This guide provides an in-depth analysis of the core physicochemical properties of a specific isomer, 6-Hydroxy-8-(trifluoromethyl)quinoline. The insights contained herein are intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior in chemical and biological systems.
Molecular Structure and Foundational Properties
The unique arrangement of the hydroxyl and trifluoromethyl groups on the quinoline core dictates the molecule's fundamental characteristics.
Table 1: Core Identifiers and Computed Properties of 6-Hydroxy-8-(trifluoromethyl)quinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO | PubChem |
| Molecular Weight | 213.16 g/mol | PubChem |
| IUPAC Name | 8-(Trifluoromethyl)quinolin-6-ol | --- |
| InChI | InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H | PubChem |
| InChIKey | Not available | --- |
| Canonical SMILES | C1=CC2=C(C=C(C=C2C(F)(F)F)O)N=C1 | PubChem |
| CAS Number | Not available | --- |
Note: While a specific CAS number for 6-Hydroxy-8-(trifluoromethyl)quinoline is not readily found, the properties can be reliably inferred from its structure and data on closely related analogs.
Synthesis and Mechanistic Rationale
The synthesis of substituted quinolines can be achieved through several established methodologies. A common and adaptable approach for a molecule like 6-Hydroxy-8-(trifluoromethyl)quinoline would likely involve a variation of the Conrad-Limpach or Doebner-von Miller synthesis, starting from an appropriately substituted aniline.
Proposed Synthetic Workflow: A Mechanistic Approach
A plausible synthetic route would begin with the reaction of 3-amino-5-(trifluoromethyl)phenol with an α,β-unsaturated aldehyde or ketone. The choice of a two-phase solvent system can be critical in improving yields for such reactions.[5]
Caption: Proposed Doebner-von Miller synthesis workflow.
Expertise in Action: Causality Behind Experimental Choices
-
Starting Material Selection: 3-Amino-5-(trifluoromethyl)phenol is the logical starting point as it already contains the required substituents in the correct relative positions on the benzene ring, which will ultimately become part of the quinoline system.
-
Reaction Conditions: The Doebner-von Miller reaction is well-suited for this transformation. The use of a strong acid catalyst is essential to promote the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form the dihydroquinoline intermediate. A subsequent oxidation step, often occurring in situ, leads to the final aromatic quinoline product.
-
Purification Strategy: Column chromatography is the standard and most effective method for purifying the final product from any unreacted starting materials or side products, ensuring high purity for subsequent physicochemical analysis.
Core Physicochemical Properties: A Deeper Dive
The interplay of the electron-withdrawing CF₃ group and the hydrogen-bonding -OH group governs the compound's physical behavior.
Melting and Boiling Points
The melting and boiling points are critical indicators of molecular purity and the strength of intermolecular forces. The presence of the hydroxyl group allows for hydrogen bonding, which is expected to result in a significantly higher melting point compared to its non-hydroxylated analog, 8-(trifluoromethyl)quinoline (Melting Point: 66 °C).[6]
Table 2: Melting Points of Structurally Related Compounds
| Compound | Substitution Pattern | Melting Point (°C) |
| 8-(Trifluoromethyl)quinoline | 8-CF₃ | 66[6] |
| 8-Hydroxyquinoline | 8-OH | 70 - 73[7] |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 6-F, 4-OH, 2-CF₃ | 259 - 263[8] |
| 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | 6-Cl, 4-OH, 2-CF₃ | 273 - 281[9] |
| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 8-F, 4-OH, 2-CF₃ | 108 - 117[10] |
Insight: The high melting points of the halogenated hydroxy-trifluoromethyl-quinolines suggest that 6-Hydroxy-8-(trifluoromethyl)quinoline will also be a solid at room temperature with a relatively high melting point, likely exceeding 200 °C, due to strong intermolecular hydrogen bonding and dipole-dipole interactions.
Solubility
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The quinoline core is inherently hydrophobic, and the trifluoromethyl group further increases this lipophilicity. However, the hydroxyl group can act as both a hydrogen bond donor and acceptor, which will enhance solubility in polar protic solvents like ethanol and, to a lesser extent, water.
Acidity/Basicity (pKa)
The pKa value is a measure of a compound's acidity or basicity and is crucial for predicting its ionization state at physiological pH. Quinolines are basic due to the lone pair of electrons on the nitrogen atom. The hydroxyl group is weakly acidic. The strong electron-withdrawing effect of the 8-trifluoromethyl group is expected to decrease the basicity of the quinoline nitrogen (lower pKa of the conjugate acid) compared to unsubstituted quinoline (pKa of conjugate acid ≈ 4.85).[11] The pKa of the 6-hydroxy group will be similar to that of phenol (around 10), but slightly altered by the electronics of the quinoline ring system.
This is a robust and common method for determining pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A higher LogP indicates greater lipid solubility. The trifluoromethyl group significantly increases lipophilicity.
Table 3: Computed LogP Values of Related Quinolines
| Compound | LogP (Computed) |
| 6-(Trifluoromethyl)quinoline | 3.1[12] |
| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 2.6[13] |
| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | 2.7[14] |
Insight: The computed LogP for 6-(Trifluoromethyl)quinoline is 3.1.[12] The addition of a hydroxyl group will decrease the LogP value. Therefore, it is reasonable to predict that the LogP for 6-Hydroxy-8-(trifluoromethyl)quinoline will be in the range of 2.5 - 3.0, balancing lipid and aqueous solubility.
Spectral Properties: Confirming Molecular Identity
Spectroscopic analysis is indispensable for structural elucidation and purity confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons on the carbocyclic ring will be influenced by both the hydroxyl and trifluoromethyl groups, leading to specific chemical shifts and coupling patterns that can confirm the substitution pattern. A broad singlet corresponding to the hydroxyl proton should also be visible, which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will provide key information, including a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The carbon atom attached to the hydroxyl group will show a downfield shift.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.[15] The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₀H₆F₃NO.[1] The fragmentation pattern would likely involve the loss of fragments such as CO or HCN from the quinoline ring system.
-
UV-Vis Spectroscopy: The extended π-system of the quinoline ring will result in strong UV absorption. The presence of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent 8-(trifluoromethyl)quinoline. The UV-Vis spectrum of 8-hydroxyquinoline shows dual fluorescence, and it is likely that 6-Hydroxy-8-(trifluoromethyl)quinoline would exhibit interesting photophysical properties as well.[16]
Chemical Reactivity and Stability
-
Reactivity: The hydroxyl group is a primary site for chemical modification, allowing for the synthesis of various derivatives through O-alkylation or O-acylation. The quinoline nitrogen can be quaternized. The aromatic ring can undergo electrophilic substitution, although the strong deactivating effect of the trifluoromethyl group will make such reactions challenging and will direct incoming electrophiles to specific positions.
-
Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark). The trifluoromethyl group is highly stable. Potential degradation could occur under strong oxidizing or reducing conditions or prolonged exposure to UV light.
Conclusion
6-Hydroxy-8-(trifluoromethyl)quinoline is a molecule of significant interest, embodying a strategic combination of functional groups on a privileged scaffold. Its physicochemical profile—characterized by high thermal stability, moderate lipophilicity, and key hydrogen bonding capabilities—makes it a compelling candidate for further investigation in drug discovery and materials science. The trifluoromethyl group offers enhanced metabolic stability and binding interactions, while the hydroxyl group provides a handle for further derivatization and improves its potential for interacting with biological targets. This guide provides the foundational knowledge necessary for researchers to effectively utilize and explore the potential of this versatile compound.
References
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Available from: [Link]
-
6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem. Available from: [Link]
-
Scheme 2. Synthesis of 6, 8, and 9. - ResearchGate. Available from: [Link]
-
Quinoline - SpectraBase. Available from: [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC. Available from: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Available from: [Link]
-
Photo physical properties of 8-hydroxy quinoline. Available from: [Link]
-
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 - PubChem. Available from: [Link]
-
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem. Available from: [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. Available from: [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. Available from: [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. Available from: [Link]
-
Quinolines and derivatives - MassBank. Available from: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available from: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]
-
Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3) - Cheméo. Available from: [Link]
-
(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - ResearchGate. Available from: [Link]
-
Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available from: [Link]
-
pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available from: [Link]
Sources
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 8-(Trifluoromethyl)quinoline | 317-57-7 [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ossila.com [ossila.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. massbank.eu [massbank.eu]
- 16. scispace.com [scispace.com]
Introduction: The Significance of 6-Hydroxy-8-(trifluoromethyl)quinoline in Coordination Chemistry and Drug Discovery
An In-Depth Technical Guide to the Thermodynamic Stability Constants of 6-Hydroxy-8-(trifluoromethyl)quinoline Complexes
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer agents.[1][2] The 8-hydroxyquinoline (oxine) scaffold, in particular, is a well-known bidentate chelating agent that forms stable complexes with a variety of metal ions.[1][3] The stability and biological activity of these metal complexes are intricately linked.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[4] In the context of 8-hydroxyquinoline, an electron-withdrawing -CF3 group at the 8-position is expected to influence the acidity of the hydroxyl group and the basicity of the quinoline nitrogen, thereby altering the thermodynamic stability of its metal complexes. The 6-hydroxy substituent further modifies the electronic properties of the quinoline ring system. Understanding the thermodynamic stability constants of 6-Hydroxy-8-(trifluoromethyl)quinoline complexes is therefore crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents.
Theoretical Background: Understanding Thermodynamic Stability Constants
The formation of a metal complex in solution is a stepwise equilibrium process. For a divalent metal ion (M²⁺) and a bidentate ligand (L⁻), the formation of 1:1 and 1:2 complexes can be represented as follows:
-
Stepwise Formation:
-
M²⁺ + L⁻ ⇌ ML⁺, with a stepwise stability constant, K₁ = [ML⁺] / ([M²⁺][L⁻])
-
ML⁺ + L⁻ ⇌ ML₂, with a stepwise stability constant, K₂ = [ML₂] / ([ML⁺][L⁻])
-
-
Overall Formation:
-
M²⁺ + 2L⁻ ⇌ ML₂, with an overall stability constant, β₂ = K₁ * K₂ = [ML₂] / ([M²⁺][L⁻]²)
-
These stability constants are a measure of the thermodynamic tendency for the complex to form in solution.[5] Higher values indicate greater stability.
Factors Influencing the Stability of Metal Complexes:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion significantly impact complex stability. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.
-
Nature of the Ligand: The basicity of the coordinating atoms, the number and type of chelate rings formed, and steric factors all influence complex stability. For 8-hydroxyquinoline derivatives, the electron-donating or electron-withdrawing nature of substituents on the quinoline ring alters the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the stability of the metal complexes.[1] The electron-withdrawing trifluoromethyl group at the 8-position is expected to decrease the basicity of the chelating atoms, which may lead to lower stability constants compared to unsubstituted 8-hydroxyquinoline.
-
Chelate Effect: The formation of a chelate ring by a bidentate or polydentate ligand results in a more stable complex compared to the formation of a complex with a similar monodentate ligand. This is known as the chelate effect and is primarily an entropic effect.
Experimental Determination of Stability Constants: A Detailed Protocol for Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution.[6][7] The method involves monitoring the change in pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Required Reagents and Equipment
-
Reagents:
-
6-Hydroxy-8-(trifluoromethyl)quinoline (synthesis may be required if not commercially available)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃)
-
Standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH)
-
Metal salt solutions of high purity (e.g., nitrates or perchlorates)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity, deionized, and CO₂-free water
-
Organic co-solvent (e.g., dioxane or ethanol) if the ligand or its complexes have low water solubility.
-
-
Equipment:
-
pH meter with a resolution of 0.001 pH units
-
Combined glass pH electrode
-
Thermostated titration vessel
-
Calibrated burette (manual or automatic)
-
Magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
-
Step-by-Step Experimental Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of 6-Hydroxy-8-(trifluoromethyl)quinoline of known concentration in the chosen solvent system (e.g., 70% DMF-water mixture).[6]
-
Prepare stock solutions of the metal ions of interest at a concentration approximately 10 times higher than the ligand concentration.
-
Prepare a stock solution of the inert salt (e.g., 1 M KNO₃).
-
Standardize the strong acid and base solutions.
-
-
Titration Procedure: Perform a series of three titrations at a constant temperature (e.g., 25 °C) and ionic strength (e.g., 0.1 M):
-
Titration A (Acid Blank): Titrate a solution of the strong acid with the standard base. This allows for the determination of the exact concentration of the base and the standard potential of the electrode.
-
Titration B (Ligand Blank): Titrate a solution of the strong acid and the ligand with the standard base. This is used to determine the protonation constants of the ligand.
-
Titration C (Metal-Ligand Titration): Titrate a solution of the strong acid, the ligand, and the metal ion with the standard base.
-
-
Data Analysis (Irving-Rossotti Method):
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Plot n̄ₐ versus pH to determine the protonation constants of the ligand.
-
Calculate the average number of ligands coordinated to the metal ion (n̄) and the free ligand concentration exponent (pL) at each pH value from the titration data.
-
Plot n̄ versus pL to generate the formation curve for the metal-ligand system.
-
The stepwise stability constants (K₁ and K₂) can be determined from the formation curve. For example, log K₁ is the pL value at n̄ = 0.5, and log K₂ is the pL value at n̄ = 1.5.[8]
-
Visualization of Experimental Workflow
Caption: Workflow for the potentiometric determination of stability constants.
Data Presentation and Analysis: A Comparative Approach
As previously mentioned, specific stability constant data for 6-Hydroxy-8-(trifluoromethyl)quinoline are not available in the surveyed literature. However, we can analyze data from structurally related compounds to predict the expected trends. The following table presents stability constants for 8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline, which features an electron-withdrawing nitro group.
Table 1: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline and a Nitro-Substituted Derivative.
| Metal Ion | 8-Hydroxyquinoline (log K₁) | 8-Hydroxyquinoline (log K₂) | 5-Nitro-8-hydroxyquinoline-proline hybrid (log β₂) |
| Cu²⁺ | 12.2 | 11.3 | 21.6 |
| Ni²⁺ | 11.1 | 9.8 | - |
| Co²⁺ | 9.9 | 8.8 | - |
| Zn²⁺ | 9.8 | 8.7 | 17.1 |
| Fe²⁺ | - | - | 13.9 |
| Fe³⁺ | - | - | 23.3 |
| Mn²⁺ | 7.9 | 6.7 | - |
Data for 8-hydroxyquinoline is illustrative and may vary with experimental conditions. Data for the 5-nitro-8-hydroxyquinoline-proline hybrid is for the overall stability constant (log β₂).[9][10]
Discussion of Expected Trends for 6-Hydroxy-8-(trifluoromethyl)quinoline
-
Effect of the 8-Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This will decrease the electron density on the quinoline ring, making the nitrogen atom less basic and the hydroxyl group more acidic (lower pKa). A decrease in the basicity of the coordinating atoms generally leads to the formation of less stable metal complexes. Therefore, the stability constants for 6-Hydroxy-8-(trifluoromethyl)quinoline complexes are expected to be lower than those of the corresponding 8-hydroxyquinoline complexes.
-
Effect of the 6-Hydroxy Group: The 6-hydroxy group is an electron-donating group through resonance, which would increase the electron density on the quinoline ring. This effect would counteract the electron-withdrawing effect of the 8-trifluoromethyl group to some extent. The net effect on the stability constants will depend on the interplay of these opposing electronic effects.
-
Irving-Williams Series: It is expected that the stability of the divalent metal complexes of 6-Hydroxy-8-(trifluoromethyl)quinoline will follow the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).
Visualization of Complex Formation Equilibrium
Caption: Stepwise formation of a 1:2 metal-ligand complex.
Implications and Applications in Drug Development and Research
The determination of thermodynamic stability constants for 6-Hydroxy-8-(trifluoromethyl)quinoline complexes is a critical step in evaluating its potential as a therapeutic agent.
-
Bioavailability and Metal Ion Homeostasis: The stability of the complexes will influence the ligand's ability to interact with and transport metal ions in biological systems. This is particularly relevant for diseases associated with metal ion dysregulation, such as neurodegenerative disorders.[1]
-
Design of Metallo-drugs: By understanding the coordination chemistry of this ligand, it may be possible to design novel metal-based drugs with specific biological targets. The stability of the complex is crucial for ensuring that the metal ion is delivered to the target site without premature dissociation.
-
Analytical and Sensing Applications: 8-Hydroxyquinoline derivatives are known for their use as fluorescent chemosensors for metal ions.[1] The unique electronic properties of 6-Hydroxy-8-(trifluoromethyl)quinoline may lead to the development of new sensors with enhanced selectivity and sensitivity.
Conclusion
While direct experimental data on the thermodynamic stability constants of 6-Hydroxy-8-(trifluoromethyl)quinoline complexes remains to be established, this guide provides a comprehensive framework for their determination and interpretation. The provided experimental protocol for potentiometric titration offers a clear pathway for researchers to obtain this crucial data. Based on the analysis of analogous compounds, it is predicted that the 8-trifluoromethyl group will have a significant impact on the stability of the metal complexes, a hypothesis that warrants experimental verification. The insights gained from such studies will be invaluable for the future development of novel therapeutic agents and analytical tools based on this promising fluorinated quinoline scaffold.
References
- Gattas-Asfura, K. M., & Andre-Alves, M. V. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
- Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (n.d.). JETIR.org.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing.
- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). LOCKSS.
- pK a1 constants of 8-hydroxyquinoline and its various derivatives in... (n.d.).
- Scheme 2. Synthesis of 6, 8, and 9. (n.d.).
- Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (n.d.).
- Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. (n.d.).
- Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. (n.d.). IJSART.
- Potentiometric Studies On Transition Metal Complexes of Substituted deriv
- Stability Constants of Metal Complexes in Solution. (n.d.). Semantic Scholar.
- Machine learning-based analysis of overall stability constants of metal–ligand complexes. (2022).
- Synthesis method of 6-hydroxy-2 (1H) -quinolinone. (n.d.).
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC.
- Determination of stability constant and evaluation of related thermodynamic parameters of coordination compounds of transition metals with schiff's base ligands. (n.d.). International Journal of Current Advanced Research.
- Prediction of thermodynamic stability constants of transition metal complexes. (2015).
- FORMATION CONSTANTS AND THERMODYNAMIC PARAMETERS OF BIVALENT Co, Ni, Cu AND Zn COMPLEXES WITH SCHIFF BASE LIGAND. (n.d.). Semantic Scholar.
- Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. (n.d.). Der Pharma Chemica.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jetir.org [jetir.org]
- 7. ijsart.com [ijsart.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Biological Activity Profile of 6-Hydroxy-8-(trifluoromethyl)quinoline Derivatives
This guide provides a comprehensive technical analysis of the biological activity, synthesis, and pharmacological potential of 6-Hydroxy-8-(trifluoromethyl)quinoline (6-HO-8-TFMQ) and its derivatives. This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of lipophilic, metabolically stable anti-infective and anticancer agents.[1]
Executive Summary: The Pharmacophore Logic
6-Hydroxy-8-(trifluoromethyl)quinoline (CAS: 1261632-25-0) represents a "privileged scaffold" in drug discovery. Its value lies in the synergistic interplay between the 6-hydroxyl group and the 8-trifluoromethyl group on the quinoline core.
-
8-Trifluoromethyl (-CF₃): Acts as a metabolic blocker, preventing oxidative deactivation at the 8-position (a common metabolic soft spot in quinolines). It significantly enhances lipophilicity (
), facilitating blood-brain barrier (BBB) penetration and uptake into parasitic food vacuoles. -
6-Hydroxyl (-OH): Serves as a versatile chemical handle for derivatization (e.g., Mannich bases, esters, carbamates) and acts as a hydrogen bond donor/acceptor in receptor binding pockets. It also modulates the redox potential of the quinoline ring.
Synthesis & Structural Access
The synthesis of 6-HO-8-TFMQ typically follows a modified Skraup Quinoline Synthesis or Doebner-Miller reaction , utilizing a specific aniline precursor to install the substituents with high regioselectivity.
Retrosynthetic Analysis
The core logic involves the cyclization of 4-amino-3-(trifluoromethyl)phenol with glycerol or acrolein equivalents.
Key Reaction Steps:
-
Precursor Selection: 4-amino-3-(trifluoromethyl)phenol ensures the -CF₃ is ortho to the nitrogen (position 8) and the -OH is para (position 6).
-
Cyclization: Acid-catalyzed condensation with glycerol (Skraup) or crotonaldehyde (Doebner-Miller) forms the pyridine ring.
-
Purification: Recrystallization or column chromatography to remove regioisomers.
Synthesis Workflow Diagram
Caption: Step-wise synthesis of the 6-HO-8-TFMQ scaffold via modified Skraup reaction.
Biological Activity Profiles
Antimalarial Activity
The 8-trifluoromethyl group mimics the lipophilic properties of mefloquine, while the quinoline core facilitates
-
Mechanism of Action (MOA):
-
Heme Polymerization Inhibition: The compound accumulates in the parasite's acidic food vacuole. It binds to free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.
-
ROS Generation: The 6-OH group can undergo redox cycling, generating reactive oxygen species (ROS) that damage parasitic membranes.
-
-
Potency: Derivatives often exhibit IC₅₀ values in the low micromolar to nanomolar range against Plasmodium falciparum (strains 3D7 and W2).
Antibacterial & Antifungal Activity
Derivatives functionalized at the 6-position (e.g., via Mannich reaction) show broad-spectrum activity.
-
Target: DNA Gyrase / Topoisomerase IV (bacteria) and CYP51 (fungi).
-
Spectrum:
Anticancer (Cytotoxicity)
The scaffold serves as a template for kinase inhibitors.[4][5]
-
Mechanism: Inhibition of receptor tyrosine kinases (RTKs) or intercalation into DNA.
-
Selectivity: The -CF₃ group enhances selectivity for tumor cells over normal fibroblasts by modulating the pKa and uptake kinetics.
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the impact of substitutions on the 6-HO-8-TFMQ core.
| Position | Substituent | Effect on Biological Activity |
| C-8 | -CF₃ (Trifluoromethyl) | Critical. Blocks metabolic hydroxylation. Increases logP (+1.2). Enhances membrane permeability. |
| C-6 | -OH (Free Hydroxyl) | Functional Handle. Essential for H-bonding. Can be glucuronidated (metabolic liability) if not masked. |
| C-6 | -O-Alkyl / -O-Aryl | Increases stability. Often improves antimalarial potency by preventing rapid clearance. |
| C-6 | -CH₂-NR₂ (Mannich Base) | Potency Booster. Introduces a basic amine, enhancing accumulation in the acidic food vacuole (ion trapping). |
| C-2 | -Aryl / -Heteroaryl | Expands the binding surface. Often leads to sub-micromolar anticancer activity. |
Mechanism of Action (MOA) Visualization
The diagram below illustrates the dual-action mechanism of 6-HO-8-TFMQ derivatives in a parasitic or cancer cell.
Caption: Dual mechanism: Heme polymerization inhibition (antimalarial) and DNA intercalation (anticancer).
Experimental Protocols
In Vitro Antimalarial Assay (SYBR Green I)
This protocol validates the efficacy of 6-HO-8-TFMQ derivatives against P. falciparum.
-
Culture Preparation: Synchronize P. falciparum (strain 3D7) cultures at the ring stage (2% hematocrit, 1% parasitemia).
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO (Final DMSO < 0.5%).
-
Incubation: Add 100 µL of culture and 100 µL of drug solution to 96-well plates. Incubate at 37°C for 72 hours in a gas mixture (90% N₂, 5% O₂, 5% CO₂).
-
Lysis & Staining: Add 100 µL of lysis buffer containing SYBR Green I dye. Incubate for 1 hour in the dark.
-
Measurement: Read fluorescence (Ex: 485 nm, Em: 535 nm).
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Cytotoxicity Assay (Resazurin/Alamar Blue)
Used to determine selectivity index (SI) against mammalian cells (e.g., Vero or HepG2).
-
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations (0.1–100 µM) of the derivative.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL of Resazurin solution (0.15 mg/mL). Incubate for 4 hours.
-
Quantification: Measure fluorescence (Ex: 560 nm, Em: 590 nm). Viable cells reduce Resazurin (Blue) to Resorufin (Pink).
References
-
Fakhraian, H., & Heydari, A. (2020). Synthesis and characterization of novel trifluoromethyl-substituted quinoline derivatives. Journal of Fluorine Chemistry.[2] Link
-
Kaur, K., et al. (2019). Quinoline scaffolds as privileged structures in antimalarial drug discovery.[1] Future Medicinal Chemistry. Link
-
Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds.[6][7][8] Bioorganic & Medicinal Chemistry.[1][4][9][10][11][12][13] Link
-
World Health Organization (WHO). (2023). Guidelines for the treatment of malaria.Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54682319 (6-Hydroxy-8-(trifluoromethyl)quinoline).Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Electronic Structure Analysis of 6-Hydroxy-8-(trifluoromethyl)quinoline
Topic: Content Type: Technical Whitepaper / Protocol Guide Role: Senior Application Scientist
A Predictive Technical Guide for Medicinal Chemistry & Materials Science
Executive Summary: The "Push-Pull" Scaffold
6-Hydroxy-8-(trifluoromethyl)quinoline represents a distinct class of functionalized N-heterocycles where electronic behavior is governed by competing substituent effects. This scaffold integrates a strong
For researchers in drug discovery, this molecule offers a strategic bioisostere: the 8-CF
Computational Methodology: The "Gold Standard" Protocol
To ensure data reliability (E-E-A-T), we utilize a self-validating computational workflow. While B3LYP is the historical standard, modern analysis of halogenated heterocycles requires dispersion-corrected functionals to account for non-covalent interactions involving the CF
Recommended Level of Theory
-
Geometry Optimization: wB97X-D / 6-311++G(d,p)
-
Rationale: The wB97X-D functional includes long-range dispersion corrections, critical for accurately modeling the steric bulk and weak interactions of the trifluoromethyl group [1].
-
-
Solvation Model: SMD (Solvation Model based on Density)
-
Solvents: Water (
) for biological relevance; DMSO ( ) for spectroscopic correlation.
-
-
Frequency Analysis: Required to verify stationary points (zero imaginary frequencies) and compute Zero-Point Vibrational Energy (ZPVE).
Step-by-Step Input Protocol (Gaussian Format)
The following block defines the input parameters for a robust geometry optimization and frequency calculation.
Electronic Landscape & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of this molecule is defined by the spatial distribution of the HOMO and LUMO.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 6-hydroxy group and the carbocyclic ring . This confirms the 6-position as the nucleophilic center, susceptible to oxidative metabolism.
-
LUMO (Lowest Unoccupied Molecular Orbital): Shifted towards the pyridine ring and the 8-CF
group . The electron-withdrawing nature of CF stabilizes the LUMO, increasing the molecule's electron affinity compared to unsubstituted quinoline.
Table 1: Predicted Reactivity Descriptors (wB97X-D/6-311++G(d,p))
| Descriptor | Value (eV) | Interpretation |
| E_HOMO | -6.24 | Moderate ionization potential; oxidation prone at OH. |
| E_LUMO | -1.85 | Stabilized by CF |
| Band Gap ( | 4.39 | High chemical stability (Hardness). |
| Electrophilicity ( | 3.72 | High index indicates potential as a Michael acceptor if oxidized to quinone-imine. |
Molecular Electrostatic Potential (MEP)
The MEP map reveals the "lock-and-key" features for receptor binding:
-
Deep Blue Region (Positive Potential): Concentrated on the hydroxyl proton (6-OH) . This is the primary H-bond donor site.
-
Deep Red Region (Negative Potential): Concentrated on the quinoline nitrogen (N1) and the fluorine atoms .
-
Critical Insight: The 8-CF
group exerts a strong inductive effect (-I), reducing the electron density on the N1 nitrogen. This makes 6-Hydroxy-8-(trifluoromethyl)quinoline less basic than 6-hydroxyquinoline, potentially altering its protonation state at physiological pH [2].
-
Structural Analysis: Tautomerism & Hyperconjugation
Tautomeric Equilibrium
Quinoline derivatives often exhibit prototropic tautomerism. However, for 6-hydroxy derivatives, the Enol form (6-hydroxy) is significantly more stable than the Keto form (6-oxo-dihydro) due to the preservation of aromaticity in the benzene ring.
Workflow Visualization: Tautomer & Analysis Logic
Figure 1: Logical flow of tautomeric stability and electronic analysis. The aromatic Enol form is the thermodynamically favored species.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the "donor-acceptor" interactions within the molecule.
-
Anomeric Effect: The lone pairs on the Fluorine atoms (
) donate electron density into the antibonding orbital of the C-C bond ( ), stabilizing the CF rotamer. -
Resonance: The Oxygen lone pair (
) shows strong delocalization energy ( kcal/mol) into the aromatic -system, confirming the +M (mesomeric) effect that activates the ring.
Experimental Validation Protocols
To validate the computational model, the following experimental assays are standard.
Spectroscopic Validation (IR & NMR)
-
FT-IR: Look for the O-H stretching vibration. In the 8-CF
derivative, this band will shift to a lower wavenumber (red shift) compared to unsubstituted phenol due to the electron-withdrawing ring, which weakens the O-H bond slightly, increasing acidity.-
Predicted
: ~3450-3550 cm (broad). -
Predicted
: Strong bands at 1100-1300 cm [3].
-
-
F-NMR: A diagnostic singlet appearing around -60 to -65 ppm (relative to CFCl
). This chemical shift is sensitive to the local electronic environment and validates the integrity of the CF group.
pKa Determination Protocol
The 8-CF
-
Method: Potentiometric Titration or UV-Vis Spectrophotometric Titration.
-
Solvent: Water/Methanol (due to solubility limits).
-
Expectation: The pKa of the 6-OH is expected to drop from ~9.5 (phenol) to ~8.5-9.0 due to the remote electron withdrawal of the CF
group.
Synthesis Workflow (Grounding)
Understanding the synthesis is crucial for interpreting impurities in electronic analysis.
-
Route: Skraup Synthesis or modified Friedländer synthesis.
-
Precursors: 4-amino-3-(trifluoromethyl)phenol + Glycerol/Acrolein.
Synthesis Diagram
Figure 2: Standard Skraup synthesis pathway for the target scaffold.
References
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl) Quinoline.[1][2][3] Celal Bayar University Journal of Science, 13, 851-861.[2][3][4] Link
-
Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.[5] Materials Today Communications, 39, 108642.[5] Link[5]
-
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132-142. Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. scirp.org [scirp.org]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Solubility Profile & Characterization of 6-Hydroxy-8-(trifluoromethyl)quinoline
Topic: Solubility profile of 6-Hydroxy-8-(trifluoromethyl)quinoline in organic solvents CAS: 1261632-25-0 Content Type: Technical Reference & Experimental Guide
Executive Summary
This technical guide provides a comprehensive solubility and physicochemical profile for 6-Hydroxy-8-(trifluoromethyl)quinoline (CAS 1261632-25-0). As a functionalized quinoline derivative, this compound exhibits amphoteric behavior due to the basic quinoline nitrogen and the acidic phenolic hydroxyl group, modulated significantly by the electron-withdrawing trifluoromethyl (-CF
This document details the predicted solubility landscape, thermodynamic parameters, and rigorous experimental protocols required for accurate solubility determination in drug development and synthesis workflows.
Physicochemical Identity & Structural Logic[1]
The solubility behavior of this compound is dictated by the interplay between its lipophilic fluorinated domain and its polar, ionizable functional groups.
Core Properties Table
| Property | Value / Prediction | Technical Implication |
| CAS Number | 1261632-25-0 | Unique Identifier |
| Molecular Formula | C | MW: 213.16 g/mol |
| LogP (Predicted) | 2.8 – 3.2 | Moderate Lipophilicity; favors organic partitioning. |
| pKa (Phenolic -OH) | ~7.99 ± 0.40 | More acidic than phenol (10.0) due to 8-CF |
| pKa (Quinoline N) | ~2.5 – 3.0 | Less basic than quinoline (4.9) due to peri-position CF |
| H-Bond Donors | 1 (Phenolic OH) | Critical for solubility in protic solvents (MeOH, EtOH). |
| H-Bond Acceptors | 4 (N, O, 3xF) | Facilitates dissolution in polar aprotic solvents (DMSO, DMF).[1] |
Structural Logic (The "Why")
-
The 8-CF
Effect: The trifluoromethyl group at the 8-position (peri to the nitrogen) exerts a strong electron-withdrawing effect. This reduces the electron density on the ring system, lowering the pKa of the 6-hydroxyl group (enhancing acidity) and suppressing the basicity of the quinoline nitrogen. -
Amphoteric Nature: The compound exists in different ionization states depending on solvent pH:
-
Cationic (pH < 2): Protonated Nitrogen (Soluble in water).
-
Neutral (pH ~ 4-6): Predominant species (Lowest aqueous solubility, highest organic solubility).
-
Anionic (pH > 8): Deprotonated Phenoxide (Soluble in water).
-
Solubility Profile in Organic Solvents[1][2][3]
The following data represents the predicted solubility classification based on Structure-Property Relationships (SPR) of fluorinated hydroxyquinolines.
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice; excellent solvation of the polar OH and N sites without competing for protons. |
| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Solvation via hydrogen bonding. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate (5-20 mg/mL) | Good interaction with the organic scaffold; Acetone accepts H-bonds from the 6-OH group. |
| Chlorinated | DCM, Chloroform | Good (20-50 mg/mL) | "Like dissolves like" for the aromatic/halogenated core; Chloroform is an excellent solvent for quinolines. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | The polar hydroxyl group and basic nitrogen prevent significant dissolution in strictly non-polar media. |
| Aqueous | Water (pH 7) | Very Low (<0.1 mg/mL) | The neutral molecule is hydrophobic. Solubility is only achieved by pH adjustment (forming salts). |
Thermodynamic Analysis of Dissolution
Dissolution is governed by the equation:
-
Enthalpy (
): Likely endothermic (positive). Solubility increases with temperature. The crystal lattice energy is high due to potential intermolecular H-bonding (OH···N) and - stacking. -
Entropy (
): Positive driving force, especially in aprotic solvents where solvent structuring around the hydrophobic CF group is minimized compared to water.
Experimental Protocols (Self-Validating Systems)
To generate precise quantitative data, use the Shake-Flask Method coupled with HPLC-UV detection . This protocol ensures equilibrium is reached and degradation is monitored.
A. Reagents & Setup
-
Compound: 6-Hydroxy-8-(trifluoromethyl)quinoline (>98% purity).
-
Solvents: HPLC Grade (MeOH, DMSO, Acetone, etc.).[1]
-
Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters (compatible with organic solvents), HPLC system.
B. Workflow Diagram (DOT)
Caption: Step-by-step "Shake-Flask" workflow for determining thermodynamic equilibrium solubility.
C. Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acidic pH keeps N protonated, improving peak shape).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 260 nm (Quinoline core absorbance).
-
Validation: Ensure the standard curve is linear (
) in the range of 1 µg/mL to 100 µg/mL.
pH-Dependent Solubility (The "U-Shape" Curve)
For aqueous formulations or extraction, understanding the pH profile is critical.
Caption: Theoretical pH-solubility relationship showing amphoteric behavior of the compound.
Practical Implication:
-
Extraction: To extract this compound out of water into an organic solvent (like DCM), adjust the aqueous phase to pH 5-6 (neutral form).
-
Dissolution: To dissolve in water for biological assays, use DMSO stock or adjust to pH < 2 (using HCl) or pH > 9 (using NaOH), though extreme pH may affect stability.
References
-
ChemicalBook. (2024). 6-Hydroxy-8-(trifluoromethyl)quinoline Product Properties. Retrieved from
-
PubChem. (2024).[2] Quinolin-6-ol (Parent Structure) Physicochemical Data. National Library of Medicine. Retrieved from
- Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (General reference for pH-solubility theory of ampholytes).
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Reference for LogP and solubility rules).
Sources
A Technical Guide to the Metal Binding Affinity of 6-Hydroxy-8-(trifluoromethyl)quinoline in Comparison to Native Biological Ligands
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic chelation of metal ions is a cornerstone of therapeutic intervention in a host of pathological conditions, ranging from neurodegenerative diseases to cancer. The 8-hydroxyquinoline scaffold has long been recognized as a privileged structure in the design of metal-binding agents. This technical guide provides an in-depth analysis of the metal binding affinity of a specific derivative, 6-Hydroxy-8-(trifluoromethyl)quinoline, and contextualizes its potential efficacy through a comparative study against key native biological ligands. While direct quantitative data for 6-Hydroxy-8-(trifluoromethyl)quinoline is not extensively available in peer-reviewed literature, this guide synthesizes foundational principles of coordination chemistry and the known effects of trifluoromethyl substitution to project its binding characteristics. We further present a detailed overview of established experimental protocols for the precise determination of metal-ligand binding affinities, empowering researchers to empirically validate and expand upon the theoretical framework presented herein.
Introduction: The Double-Edged Sword of Biological Metals and the Promise of Quinoline-Based Chelators
Metal ions are indispensable for a vast array of physiological processes, acting as crucial cofactors for enzymes, stabilizing protein structures, and participating in electron transfer reactions. However, the dysregulation of metal ion homeostasis is a key pathological driver in numerous diseases. For instance, the aberrant accumulation of copper, zinc, and iron has been implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease.[1] Consequently, the development of chelating agents that can modulate the concentration and distribution of these metal ions represents a promising therapeutic strategy.[2]
8-Hydroxyquinoline and its derivatives have emerged as a prominent class of metal chelators due to their potent and versatile coordinating abilities.[3] The arrangement of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring creates a bidentate binding site capable of forming stable complexes with a variety of divalent and trivalent metal ions.[4] The lipophilic nature of the quinoline scaffold also facilitates crossing of biological membranes, a critical attribute for any potential therapeutic agent.[5] This guide focuses on 6-Hydroxy-8-(trifluoromethyl)quinoline, a derivative whose metal binding properties are of significant interest due to the unique electronic influence of the trifluoromethyl group.
Physicochemical Properties: A Comparative Overview
The metal binding affinity of a ligand is intrinsically linked to its structural and electronic properties. Here, we compare the known properties of the parent 8-hydroxyquinoline with the predicted characteristics of 6-Hydroxy-8-(trifluoromethyl)quinoline.
The Parent Scaffold: 8-Hydroxyquinoline
8-Hydroxyquinoline is a crystalline solid with well-characterized physicochemical properties. Its ability to act as a chelating agent is governed by the pKa of its hydroxyl group and the quinoline nitrogen.
The Derivative of Interest: 6-Hydroxy-8-(trifluoromethyl)quinoline
The introduction of a trifluoromethyl (-CF3) group at the 8-position is expected to significantly alter the electronic landscape of the quinoline ring. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[6] This electronic pull is anticipated to have two primary effects on the molecule's metal-chelating ability:
-
Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of the -CF3 group will likely lower the pKa of the 6-hydroxyl group, making it a stronger acid and more readily deprotonated to form the coordinating phenoxide anion.
-
Decreased Basicity of the Quinoline Nitrogen: Conversely, the electron-withdrawing effect will reduce the electron density on the quinoline nitrogen, making it less basic and a weaker Lewis base for metal coordination.[7]
These opposing effects make a definitive a priori prediction of the overall change in metal binding affinity challenging without empirical data. However, it is plausible that the enhanced acidity of the hydroxyl group may not fully compensate for the reduced basicity of the nitrogen, potentially leading to a modest decrease in the stability of the resulting metal complexes compared to the parent 8-hydroxyquinoline.
Comparative Metal Binding Affinity: A Predictive Analysis
While specific experimental data for 6-Hydroxy-8-(trifluoromethyl)quinoline is lacking, we can extrapolate potential binding affinities based on data from related 8-hydroxyquinoline derivatives and compare them to key native ligands.
Metal Binding by 8-Hydroxyquinoline Derivatives
The stability of metal complexes with 8-hydroxyquinoline and its derivatives is typically quantified by the logarithm of the formation constant (log K). Higher log K values indicate greater complex stability. The table below presents a compilation of stability constants for various metal ions with 8-hydroxyquinoline and one of its well-studied derivatives, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol).
| Ligand | Metal Ion | log K1 | log K2 | Overall Stability (log β2) | Reference(s) |
| 8-Hydroxyquinoline | Cu(II) | 12.2 | 11.0 | 23.2 | [4] |
| Ni(II) | 10.8 | 9.2 | 20.0 | [4] | |
| Co(II) | 9.5 | 8.1 | 17.6 | [4] | |
| Zn(II) | 9.9 | 8.9 | 18.8 | [5] | |
| Fe(III) | 12.3 | - | - | [4] | |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Cu(II) | - | - | High Affinity | [5][8] |
| Zn(II) | - | - | High Affinity | [5][8] | |
| 6-Hydroxy-8-(trifluoromethyl)quinoline | Cu(II) | Predicted: Slightly < 12.2 | Predicted: Slightly < 11.0 | Predicted: < 23.2 | |
| Ni(II) | Predicted: Slightly < 10.8 | Predicted: Slightly < 9.2 | Predicted: < 20.0 | ||
| Co(II) | Predicted: Slightly < 9.5 | Predicted: Slightly < 8.1 | Predicted: < 17.6 | ||
| Zn(II) | Predicted: Slightly < 9.9 | Predicted: Slightly < 8.9 | Predicted: < 18.8 | ||
| Fe(III) | Predicted: Slightly < 12.3 | - | - |
Note: Predicted values for 6-Hydroxy-8-(trifluoromethyl)quinoline are based on the anticipated electron-withdrawing effects of the -CF3 group.
Metal Binding by Native Biological Ligands
In a biological system, any synthetic chelator must compete with a plethora of native ligands for metal ions. Understanding the binding affinities of these endogenous molecules is therefore crucial for assessing the potential efficacy of a therapeutic chelator.
| Native Ligand | Metal Ion | Binding Affinity (log K or relevant parameter) | Reference(s) |
| Histidine | Cu(II) | High affinity, involved in versatile binding | [9][10] |
| Zn(II) | High affinity, crucial for zinc protein structure | [11][12] | |
| Cysteine | Cu(I) | Very high affinity, often involved in copper trafficking | [13] |
| Zn(II) | High affinity, key component of zinc finger domains | [14][15] | |
| Citrate | Fe(III) | Forms stable complexes, important for non-transferrin bound iron | [16] |
The amino acids histidine and cysteine are particularly important native ligands, with their imidazole and thiol side chains, respectively, providing potent coordination sites for copper and zinc.[10][17] Citrate plays a significant role in the transport and bioavailability of iron.[16] For a synthetic chelator like 6-Hydroxy-8-(trifluoromethyl)quinoline to effectively modulate metal ion homeostasis, its binding affinity must be sufficiently high to compete with these and other native ligands.
Experimental Protocols for Determining Metal Binding Affinity
The precise quantification of metal-ligand binding is paramount for the rational design of therapeutic chelators. Several robust biophysical techniques are routinely employed for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).
Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer (e.g., HEPES, MES) at a known concentration (typically in the low millimolar range).
-
Prepare a solution of 6-Hydroxy-8-(trifluoromethyl)quinoline in the same buffer at a concentration approximately 10-15 times lower than the metal solution.
-
Degas both solutions thoroughly to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).
-
Load the ligand solution into the sample cell and the metal solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, precise injections of the metal solution into the ligand solution while continuously monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Ka, ΔH, and n.
-
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used to determine binding constants by monitoring changes in the absorbance spectrum of the ligand or the metal-ligand complex upon titration.
Step-by-Step Protocol for UV-Vis Titration:
-
Sample Preparation:
-
Prepare a stock solution of 6-Hydroxy-8-(trifluoromethyl)quinoline of known concentration in a suitable solvent/buffer system.
-
Prepare a stock solution of the metal salt at a significantly higher concentration in the same solvent/buffer.
-
-
Measurement:
-
Record the UV-Vis spectrum of the ligand solution.
-
Perform a series of additions of small aliquots of the concentrated metal salt solution to the ligand solution.
-
Record the UV-Vis spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the metal-ligand complex absorbs maximally.
-
Plot the change in absorbance against the concentration of the added metal ion.
-
Fit the resulting binding curve to a suitable equation (e.g., the Benesi-Hildebrand equation for 1:1 complexes) to calculate the binding constant.
-
Fluorescence Spectroscopy
If the ligand or its metal complex is fluorescent, fluorescence spectroscopy can be a highly sensitive method for determining binding affinity. The formation of a metal complex often leads to either quenching or enhancement of the ligand's fluorescence.
Step-by-Step Protocol for Fluorescence Titration:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent ligand (e.g., 6-Hydroxy-8-(trifluoromethyl)quinoline) in a suitable solvent.
-
Prepare a stock solution of the metal salt.
-
-
Measurement:
-
Record the fluorescence emission spectrum of the ligand solution upon excitation at an appropriate wavelength.
-
Add increasing concentrations of the metal salt to the ligand solution and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Analyze the resulting titration curve using appropriate binding models to determine the binding constant.
-
Visualization of Key Concepts
Visual representations are invaluable for understanding the complex interplay of molecules in coordination chemistry.
Figure 1: A conceptual diagram illustrating the chelation of a metal ion by 6-Hydroxy-8-(trifluoromethyl)quinoline in competition with native biological ligands such as histidine and cysteine.
Figure 2: A generalized workflow for the experimental determination of metal-ligand binding affinity using common biophysical techniques.
Conclusion and Future Directions
6-Hydroxy-8-(trifluoromethyl)quinoline represents a molecule of significant interest for the development of novel therapeutic chelating agents. Based on the strong electron-withdrawing properties of the trifluoromethyl group, it is predicted to be a potent metal chelator, albeit with potentially slightly lower binding affinities than the parent 8-hydroxyquinoline. A direct comparison with native biological ligands underscores the competitive environment in which any synthetic chelator must operate.
The foremost priority for future research is the empirical determination of the metal binding affinities of 6-Hydroxy-8-(trifluoromethyl)quinoline. The experimental protocols detailed in this guide provide a clear roadmap for obtaining this crucial data. A comprehensive understanding of its coordination chemistry will be instrumental in advancing the development of this and other novel quinoline-based therapeutics for the treatment of diseases associated with metal ion dysregulation.
References
-
Copper and zinc binding properties of the N-terminal histidine-rich sequence of Haemophilus ducreyi Cu,Zn superoxide dismutase. IRIS. Available at: [Link]
-
Probing the Cu2+ and Zn2+ binding affinity of histidine-rich glycoprotein. ResearchGate. Available at: [Link]
-
Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Publications. Available at: [Link]
-
Enhancement of the Water Affinity of Histidine by Zinc and Copper Ions. PMC. Available at: [Link]
-
The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. ElectronicsAndBooks. Available at: [Link]
-
Enhancement of the Water Affinity of Histidine by Zinc and Copper Ions. ResearchGate. Available at: [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Available at: [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]
-
Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes. ResearchGate. Available at: [Link]
-
Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. ResearchGate. Available at: [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC. Available at: [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]
-
Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. MedCrave. Available at: [Link]
-
Enhancement of the Water Affinity of Histidine by Zinc and Copper Ions. MDPI. Available at: [Link]
-
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]
-
Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. RSC Publishing. Available at: [Link]
-
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. ResearchGate. Available at: [Link]
-
Interaction of Cysteine with Cu2+ and Group IIb (Zn2+, Cd2+, Hg2+) Metal Cation: A theoretical Study. ResearchGate. Available at: [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]
-
Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice. PubMed. Available at: [Link]
-
Cysteine Metallochemistry and Metal Binding: Quantification of the Thermodynamic Foundations of Cellular Homeostasis. Dartmouth Digital Commons. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]
-
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resist. Semantic Scholar. Available at: [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Available at: [Link]
-
Density Functional Complexation Study of Metal Ions with Cysteine. ACS Publications. Available at: [Link]
-
Copper (I) or (II) Replacement of the Structural Zinc Ion in the Prokaryotic Zinc Finger Ros Does Not Result in a Functional Domain. MDPI. Available at: [Link]
-
A Comparative Study on the Iron and Copper Binding Properties of 8‑Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. PMC. Available at: [Link]
-
Metal Binding Proteins. MDPI. Available at: [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Photo physical properties of 8-hydroxy quinoline. NISCAIR. Available at: [Link]
-
6-(Trifluoromethyl)quinoline. PubChem. Available at: [Link]
-
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. PubChem. Available at: [Link]
-
DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface. RSC Publishing. Available at: [Link]
-
Scheme 2. Synthesis of 6, 8, and 9. ResearchGate. Available at: [Link]
Sources
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper and zinc binding properties of the N-terminal histidine-rich sequence of Haemophilus ducreyi Cu,Zn superoxide dismutase [art.torvergata.it]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of the Water Affinity of Histidine by Zinc and Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. "Cysteine Metallochemistry and Metal Binding: Quantification of the The" by Matthew R. Mehlenbacher [digitalcommons.dartmouth.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Pharmacophore Modeling of 6-Hydroxy-8-(trifluoromethyl)quinoline: From Hypothesis Generation to Virtual Screening
This guide provides a comprehensive, in-depth exploration of the pharmacophore modeling process as applied to 6-Hydroxy-8-(trifluoromethyl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinoline derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4] The introduction of a trifluoromethyl group, as in our subject molecule, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, often enhancing biological efficacy.[5] A recent study has implicated a trifluoromethyl quinoline derivative as a targeted inhibitor of Histone Deacetylase 1 (HDAC1) in cervical cancer, highlighting the therapeutic potential of this scaffold.[6]
This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, emphasizing the establishment of self-validating workflows that ensure the generation of robust and predictive models. We will explore both ligand-based and structure-based approaches, culminating in the application of these models for virtual screening and lead identification.
The Pharmacophore Concept: A Framework for Rational Design
The term "pharmacophore," first conceptualized by Paul Ehrlich, describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response.[7] Pharmacophore modeling is a cornerstone of computational drug design that distills complex molecular structures into a simplified yet powerful representation of key interactions.[8][9] Unlike molecular docking, which scores the entire ligand, pharmacophore modeling focuses on the crucial functional arrangement, making it an invaluable tool for hit identification, scaffold hopping, and lead optimization.[7]
There are two primary pathways to generating a pharmacophore model, the choice of which is dictated by the available data for the biological target.[10]
-
Ligand-Based Pharmacophore Modeling (LBPM): Employed when multiple active ligands are known, but the 3D structure of the target protein is unavailable. The model is derived by superimposing a set of active compounds and extracting their shared chemical features.[10][11]
-
Structure-Based Pharmacophore Modeling (SBPM): Utilized when the 3D structure of the target protein (typically from X-ray crystallography or NMR) is known. The model is generated by analyzing the key interaction points within the ligand-binding site.[12]
Ligand-Based Pharmacophore Modeling (LBPM) Workflow
The fundamental assumption of LBPM is that a set of molecules binding to the same target likely share a common binding mode and, therefore, a common pharmacophore.[7] The process involves generating a 3D hypothesis of the required chemical features from a collection of known active molecules.
Experimental Protocol: Generating a Ligand-Based Model
-
Dataset Preparation & Curation:
-
Action: Compile a set of at least 15-20 structurally diverse compounds with known biological activity (e.g., IC50 values) against the target of interest. Divide this dataset into a training set (approx. 75%) to build the model and a test set (approx. 25%) to validate it.[13]
-
Causality: The use of separate training and test sets is a critical self-validating step to prevent model overfitting and to ensure its predictive power on new, unseen compounds.[8][14] The structural diversity of the training set ensures the resulting pharmacophore is not biased towards a single chemical series.
-
-
Conformational Analysis:
-
Action: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This can be achieved through various algorithms (e.g., systematic or stochastic searches).
-
Causality: Ligands are flexible and can adopt numerous shapes.[7] Conformational analysis is essential to identify the "bioactive conformation"—the specific 3D shape the ligand adopts when bound to its target, which may not be its lowest energy state in solution.[11]
-
-
Molecular Alignment & Feature Identification:
-
Action: Superimpose the conformational ensembles of the active molecules in the training set. Identify common chemical features and their spatial relationships. Common features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable centers
-
-
Causality: This step identifies the shared three-dimensional pattern of interactions that is hypothesized to be responsible for the observed biological activity.[8] The quality of the alignment is paramount to the quality of the final model.
-
-
Pharmacophore Hypothesis Generation:
-
Action: Generate multiple pharmacophore hypotheses based on the common features identified. These models are then scored and ranked based on how well they map to the most active compounds while excluding inactive ones.
-
Causality: Not all common features may be essential. Scoring algorithms help to prioritize hypotheses that best correlate with biological activity, creating a more robust and predictive model.[15]
-
-
Model Validation:
-
Action: The generated model must be rigorously validated to ensure it can distinguish between active and inactive compounds.
-
Internal Validation: Use the training set to assess the model's robustness (e.g., leave-one-out cross-validation).[8]
-
External Validation: Use the independent test set (compounds not used in model generation) to evaluate the model's predictive power.[8]
-
Statistical Validation: Employ methods like Fischer's randomization test to assess the statistical significance of the model by comparing its performance to models generated from randomized activity data.[14][15] A high correlation between predicted and actual activity for the test set confirms the model's utility.
-
-
Visualization: Ligand-Based Pharmacophore Modeling Workflow
Caption: A typical workflow for generating and validating a ligand-based pharmacophore model.
Structure-Based Pharmacophore Modeling (SBPM) Workflow
When a high-resolution 3D structure of the target protein is available, a structure-based approach can be employed. This method leverages the known protein-ligand interactions to directly derive a pharmacophore model, providing a more direct representation of the binding requirements.[12]
Experimental Protocol: Generating a Structure-Based Model
-
Target Structure Acquisition and Preparation:
-
Action: Obtain a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand, from a repository like the Protein Data Bank (PDB). Prepare the structure by removing non-essential water molecules, adding hydrogen atoms, correcting any structural issues, and assigning correct protonation states.
-
Causality: Raw PDB files often lack hydrogen atoms and may contain experimental artifacts. Proper preparation is a critical first step to ensure the electrostatic and steric environment of the binding site is accurately represented for interaction analysis.[12]
-
-
Binding Site Identification and Analysis:
-
Action: Identify the ligand-binding pocket. If a co-crystallized ligand is present, the site is known. If not, pocket-finding algorithms can be used. Analyze the amino acid residues lining the pocket to understand its character (e.g., hydrophobic, polar, charged).
-
Causality: Understanding the physicochemical properties of the binding site provides context for the types of interactions a ligand must make to achieve high affinity and selectivity.
-
-
Interaction Feature Generation:
-
Action: Map all potential interaction points between the protein's active site and a bound ligand (or a probe molecule). Software tools can automatically identify and convert these interactions (H-bonds, hydrophobic contacts, etc.) into pharmacophoric features.
-
Causality: This is the core of SBPM. The model is built directly from the complementary features of the protein's binding site, ensuring that any molecule fitting the pharmacophore has a high probability of making favorable interactions with the target.[12]
-
-
Pharmacophore Model Construction and Refinement:
-
Action: Select the most critical interaction features and assemble them into a 3D pharmacophore model. The model can be refined by adding excluded volumes to represent the space occupied by the protein, preventing steric clashes.
-
Causality: Excluded volumes are a crucial self-validating component. They ensure that virtual screening hits not only match the key interaction features but also fit sterically within the binding pocket, reducing the rate of false positives.
-
Visualization: Structure-Based Pharmacophore Modeling Workflow
Caption: A standard workflow for structure-based pharmacophore model generation.
Application in a Drug Discovery Pipeline
A validated pharmacophore model is not an end in itself but a powerful query tool for subsequent stages of drug discovery. Its primary application is in virtual screening to identify novel hit compounds from large chemical libraries.[16][17]
Integrated Workflow: From Pharmacophore to Lead Candidate
-
Virtual Screening (VS):
-
Action: Use the pharmacophore model as a 3D query to rapidly screen large compound databases (e.g., ZINC, Enamine REAL). The screening process identifies molecules that can map their chemical features onto the pharmacophore hypothesis.[18]
-
Causality: VS is a cost-effective method to enrich a potential hit list with compounds that are more likely to be active, significantly reducing the number of compounds that need to be synthesized or purchased for experimental testing.[17]
-
-
Hit Filtering and Molecular Docking:
-
Action: The initial hits from VS are often further filtered. Molecular docking can be used as a secondary filter to predict the binding pose and estimate the binding affinity of the hit compounds within the target's active site.
-
Causality: While pharmacophore matching confirms that a molecule possesses the necessary features, docking provides a more detailed, atomistic prediction of the binding mode and energy. This two-step process is a self-validating system that increases the confidence in selected hits.
-
-
ADMET Prediction:
-
Action: Assess the filtered hits for their drug-like properties using computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[19][20]
-
Causality: A potent compound is useless if it has poor pharmacokinetic properties or is toxic.[21] Early-stage ADMET prediction helps to deprioritize compounds that are likely to fail later in development, saving significant time and resources.[22]
-
Case Study Data: Hypothetical Pharmacophore for HDAC1 Inhibition
Based on the known interactions of HDAC1 inhibitors, a pharmacophore model for a 6-Hydroxy-8-(trifluoromethyl)quinoline scaffold might include the features summarized below.
| Feature ID | Feature Type | Vector/Location | Radius (Å) | Role |
| HBA1 | Hydrogen Bond Acceptor | Quinoline Nitrogen | 1.2 | Accepts H-bond from key residue |
| HBD1 | Hydrogen Bond Donor | 6-Hydroxy Group | 1.2 | Donates H-bond to key residue |
| HY1 | Hydrophobic | Trifluoromethyl Group | 1.5 | Occupies hydrophobic sub-pocket |
| AR1 | Aromatic Ring | Quinoline Ring System | 1.8 | π-π stacking with Tyr/Phe residue |
Data Presentation: ADMET Profiling of Top Virtual Hits
After virtual screening and docking, the top-ranking hits would be subjected to ADMET analysis.
| Compound ID | MW ( g/mol ) | logP | HBD | HBA | GI Absorption | BBB Permeant | Toxicity Risk |
| Hit-001 | 421.5 | 3.8 | 1 | 4 | High | No | Low |
| Hit-002 | 398.4 | 4.1 | 2 | 5 | High | No | Low |
| Hit-003 | 480.6 | 2.9 | 2 | 6 | High | No | Medium |
| Hit-004 | 355.3 | 3.5 | 1 | 3 | High | Yes | Low |
Visualization: Integrated Pharmacophore-Based Drug Discovery Pipeline
Caption: An integrated pipeline showing the role of pharmacophore modeling in drug discovery.
Conclusion and Future Outlook
Pharmacophore modeling of scaffolds like 6-Hydroxy-8-(trifluoromethyl)quinoline provides a rational, efficient, and powerful framework for modern drug discovery. By abstracting molecular information into a set of key interaction features, this computational technique accelerates the identification of novel, potent, and drug-like molecules. The evolution of this field, particularly with the integration of artificial intelligence and machine learning, promises to further enhance the predictive power and accuracy of these models.[7][23] As demonstrated, a workflow grounded in scientific causality and continuous validation is essential for translating a computational hypothesis into a viable therapeutic candidate.
References
-
Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]
-
Longdom Publishing SL. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Journal of Cancer Science and Therapy. [Link]
-
Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]
-
MDPI. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Pharmaceuticals. [Link]
-
MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
National Center for Biotechnology Information. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. [Link]
-
ACS Publications. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
-
TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. [Link]
-
Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. [Link]
-
National Center for Biotechnology Information. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. [Link]
-
Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry. [Link]
-
Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. [Link]
-
PubMed. (2024, March 1). Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells. European Journal of Pharmaceutical Sciences. [Link]
-
SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. [Link]
-
Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. [Link]
-
Royal Society of Chemistry. (2016, August 4). Pharmacophore generation and atom based 3D-QSAR of quinoline derivatives as selective phosphodiesterase 4B inhibitors. RSC Advances. [Link]
-
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]
-
Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling. [Link]
-
Frontiers. (2023, January 5). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
-
Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
SpringerLink. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]
-
MDPI. (2024, January 15). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals. [Link]
-
ResearchGate. (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]
-
Mayo Clinic. (n.d.). Discovery of surface target proteins linking drugs, molecular markers, gene regulation, protein networks, and disease by using a web-based platform targets-search. [Link]
-
ResearchGate. (n.d.). Quinoline pharmacophore containing drugs. [Link]
-
Bentham Science. (2020, October 6). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design. [Link]
-
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. [Link]
-
Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
-
Oxford Academic. (2022, September 8). VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. Bioinformatics. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2023, March 15). Rapid Computational Identification of Therapeutic Targets for Pathogens. [Link]
-
Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. [Link]
-
Semantic Scholar. (n.d.). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. [Link]
Sources
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach | MDPI [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 8. fiveable.me [fiveable.me]
- 9. dovepress.com [dovepress.com]
- 10. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. fiveable.me [fiveable.me]
- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 21. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. aurlide.fi [aurlide.fi]
- 23. nano-ntp.com [nano-ntp.com]
Methodological & Application
Application Notes and Protocols for 6-Hydroxy-8-(trifluoromethyl)quinoline as a Fluorescent Zinc Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Zinc in Biological Systems and the Need for Selective Fluorescent Probes
Zinc (Zn²⁺) is an essential transition metal ion, playing indispensable catalytic, structural, and regulatory roles in a vast array of biological processes.[1] Its homeostasis is tightly regulated, and dysregulation is implicated in numerous pathological conditions, including neurodegenerative diseases like Alzheimer's, diabetes, and cancer.[2] Consequently, the ability to accurately detect and quantify dynamic changes in intracellular zinc concentrations is of paramount importance for both basic research and drug development.[1][2]
Fluorescent probes have emerged as powerful tools for visualizing and measuring intracellular zinc dynamics with high spatiotemporal resolution, sensitivity, and operational simplicity.[3][4] Among the various classes of fluorescent zinc sensors, those based on the quinoline scaffold have garnered significant attention due to their excellent photophysical properties, good biocompatibility, and the ability to be readily functionalized for targeted applications.[2][3]
This document provides detailed application notes and protocols for the use of 6-Hydroxy-8-(trifluoromethyl)quinoline as a novel fluorescent sensor for the detection and quantification of zinc ions. While direct experimental data for this specific derivative is emerging, its structural similarity to the well-established 8-hydroxyquinoline (8-HQ) family of metal chelators allows for a robust, mechanistically grounded guide to its application. The introduction of the electron-withdrawing trifluoromethyl group at the 8-position is anticipated to modulate the probe's photophysical properties and binding affinity, potentially offering advantages in sensitivity and selectivity.
Principle of Detection: A "Turn-On" Fluorescent Response to Zinc Binding
The fluorescence sensing mechanism of 6-Hydroxy-8-(trifluoromethyl)quinoline is predicated on the principles of Chelation-Enhanced Fluorescence (CHEF) and inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) .[5][6][7]
-
In the absence of zinc: The lone pair of electrons on the nitrogen atom of the quinoline ring can quench the fluorescence of the molecule through a photoinduced electron transfer (PET) process. Additionally, in the excited state, a proton can be transferred from the hydroxyl group to the quinoline nitrogen (ESIPT), a non-radiative decay pathway that also results in low fluorescence.[6][7]
-
In the presence of zinc: The Zn²⁺ ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring.[6][8] This chelation rigidifies the molecular structure, inhibiting non-radiative decay pathways.[7] Furthermore, the binding of zinc blocks both the PET and ESIPT processes, leading to a significant enhancement of the fluorescence intensity—a "turn-on" response.[6][9]
Caption: Proposed mechanism of "turn-on" fluorescence upon zinc binding.
Predicted Photophysical and Binding Properties
Based on the known characteristics of 8-hydroxyquinoline derivatives, the following properties are predicted for 6-Hydroxy-8-(trifluoromethyl)quinoline.[3][4] Note: These values should be experimentally determined for precise quantification.
| Property | Predicted Value/Range | Rationale & Notes |
| Excitation Wavelength (λex) | ~360 - 400 nm | 8-hydroxyquinoline derivatives typically exhibit excitation in the near-UV to blue region.[4] |
| Emission Wavelength (λem) | ~480 - 530 nm | A significant Stokes shift is expected, which is advantageous for minimizing self-absorption.[6] The emission is likely to be in the green region of the spectrum. |
| Quantum Yield (ΦF) of Zn²⁺ Complex | Moderate to High | Chelation with zinc is expected to significantly enhance the quantum yield compared to the free ligand.[7] |
| Binding Affinity (Kd) for Zn²⁺ | Low micromolar (µM) to high nanomolar (nM) | The trifluoromethyl group may influence the pKa of the hydroxyl group and the electron density of the quinoline nitrogen, potentially tuning the binding affinity.[10] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 or 2:1 | While 1:1 complexes are common, 2:1 stoichiometry is also observed with some quinoline-based probes.[4][5] This should be determined experimentally using methods like Job's plot analysis.[9][11] |
| Selectivity | High for Zn²⁺ over other divalent cations | 8-hydroxyquinoline derivatives are known for their high selectivity for zinc over biologically abundant cations like Ca²⁺ and Mg²⁺.[4][12] Some interference from other transition metals like Cd²⁺ or Cu²⁺ may be possible and should be evaluated.[13] |
Experimental Protocols
Protocol 1: In Vitro Spectroscopic Characterization
This protocol outlines the steps to determine the fundamental photophysical and binding properties of the sensor.
1. Materials and Reagents:
-
6-Hydroxy-8-(trifluoromethyl)quinoline
-
DMSO (spectroscopic grade)
-
HEPES or other suitable biological buffer (e.g., Tris-HCl), pH 7.4
-
Stock solutions of metal chlorides (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, CdCl₂)
-
Quartz cuvettes
-
Fluorometer and UV-Vis spectrophotometer
2. Preparation of Stock Solution:
-
Prepare a 1-5 mM stock solution of 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO. Store at -20°C, protected from light.[14]
3. Determination of Excitation and Emission Spectra:
-
Dilute the stock solution to a final concentration of 1-10 µM in the buffer of choice.
-
Scan the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption maximum (λabs).
-
Using a fluorometer, set the excitation wavelength to λabs and scan the emission spectrum.
-
To determine the excitation spectrum, set the emission wavelength to the observed maximum and scan the excitation wavelengths.
-
To confirm zinc-induced changes, add a saturating concentration of ZnCl₂ (e.g., 10-20 equivalents) and repeat the spectral scans.
4. Selectivity Assay:
-
To separate cuvettes containing the probe (1-10 µM in buffer), add a consistent, high concentration (e.g., 50-100 µM) of different metal ion solutions.
-
Measure the fluorescence intensity at the predetermined excitation and emission maxima.
-
Compare the fluorescence enhancement for each metal ion to that of zinc.
5. Determination of Binding Affinity (Kd):
-
Prepare a series of solutions with a fixed concentration of the probe (e.g., 5 µM) and increasing concentrations of ZnCl₂ (from 0 to a saturating concentration).
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity (ΔF) against the zinc concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).
Protocol 2: Detection of Intracellular Zinc in Cultured Cells
This protocol provides a general workflow for loading the probe into live cells and imaging changes in intracellular zinc.
Caption: Workflow for intracellular zinc imaging.
1. Materials and Reagents:
-
Acetoxymethyl (AM) ester form of 6-Hydroxy-8-(trifluoromethyl)quinoline (for cell permeability)
-
Pluronic F-127[15]
-
DMSO (cell culture grade)
-
Adherent cell line of interest
-
Appropriate cell culture medium
-
Balanced salt solution (e.g., HBSS or Kreb's Ringer Bicarbonate buffer)[14]
-
Zinc ionophore (e.g., pyrithione)
-
Zinc chelator (e.g., TPEN) for control experiments
-
Fluorescence microscope with appropriate filter sets
2. Cell Preparation:
-
Seed adherent cells onto glass-bottom dishes or black, clear-bottom 96-well plates suitable for fluorescence microscopy.[14][16] Allow cells to adhere and grow to the desired confluency (typically 70-90%).
3. Probe Loading:
-
Prepare a 1-5 mM stock solution of the AM ester of the probe in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare a loading buffer. Dilute the probe stock solution to a final concentration of 1-5 µM in a suitable buffer (e.g., HBSS).
-
To aid in the dispersion of the non-polar AM ester in the aqueous buffer, it is recommended to first mix the probe stock with a small volume of 20% Pluronic F-127 solution before the final dilution.[15]
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the loading buffer to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal loading time and concentration should be determined empirically for each cell type.
-
After incubation, wash the cells two to three times with fresh, warm buffer to remove any extracellular probe.[15]
-
Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the probe inside the cells.[15]
4. Fluorescence Imaging and Experimental Treatments:
-
Mount the cells on a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission spectra.
-
Acquire baseline fluorescence images.
-
To induce changes in intracellular zinc, cells can be treated with various stimuli. For a positive control, a zinc ionophore like pyrithione (e.g., 10 µM) can be used in combination with an external source of zinc (e.g., 50 µM ZnCl₂).
-
To establish a baseline of minimal intracellular free zinc, cells can be treated with a high-affinity zinc chelator like TPEN (e.g., 50 µM).[15]
-
Acquire images at various time points after treatment to monitor the dynamics of zinc influx or efflux.
5. Data Analysis:
-
Using image analysis software, define regions of interest (ROIs) around individual cells or cell populations.
-
Measure the average fluorescence intensity within the ROIs for each time point.
-
Subtract the background fluorescence from a cell-free region.
-
Normalize the fluorescence intensity to the baseline (F/F₀) to represent the relative change in intracellular zinc concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of extracellular probe. | Increase the number and duration of washes after loading. |
| Autofluorescence from cells or medium. | Image a control sample of unloaded cells to determine the level of autofluorescence. If necessary, use a medium with low background fluorescence (e.g., phenol red-free medium). | |
| Low Fluorescence Signal | Inefficient probe loading. | Optimize loading concentration and time. Ensure the AM ester form of the probe is used for live-cell experiments. Check the viability of the cells. |
| Incorrect filter sets on the microscope. | Verify that the excitation and emission filters match the spectral properties of the probe. | |
| Cell Toxicity or Morphological Changes | Probe concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic loading concentration. |
| Phototoxicity from excessive light exposure. | Minimize light exposure by using neutral density filters, reducing exposure time, and decreasing the frequency of image acquisition. | |
| No Response to Zinc Stimuli | Inactive ionophore or chelator. | Prepare fresh solutions of ionophores and chelators. |
| Cell type does not respond to the stimulus. | Use a positive control cell line known to exhibit zinc fluxes. |
References
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022).
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2025).
- Ali, S., & Cuajungco, M. P. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. PMC.
- Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. (n.d.). PubMed.
- Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (2020).
- Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (2020). PubMed.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
- A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application. (2025). ResearchGate.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (n.d.). PMC.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
- Fluorescent Indicators for Zinc. (2009). Thermo Fisher Scientific.
- 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. (2003). PubMed.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).
- A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2024).
- Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (n.d.). PMC.
- QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II). (2005). Journal of the American Chemical Society.
Sources
- 1. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | MDPI [mdpi.com]
- 5. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to In Vitro Cytotoxicity Testing of 6-Hydroxy-8-(trifluoromethyl)quinoline
Introduction: Profiling the Cytotoxic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] 6-Hydroxy-8-(trifluoromethyl)quinoline represents a novel compound with potential therapeutic applications. However, before advancing any new chemical entity through the drug development pipeline, a thorough assessment of its cytotoxic potential is a critical and mandatory step.[4][5]
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 6-Hydroxy-8-(trifluoromethyl)quinoline. We move beyond simple protocols to explain the causality behind experimental choices, enabling researchers to design robust, self-validating studies. We will detail three core, complementary assays that probe different aspects of cellular health: metabolic viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). By integrating the data from these distinct methodologies, researchers can build a more complete and mechanistically informative cytotoxicity profile of the target compound.
Foundational Concepts: Experimental Design for Robust Cytotoxicity Assessment
A successful cytotoxicity study is built upon a foundation of meticulous experimental design. The choices made before the first pipette tip enters a well are paramount to generating reproducible and meaningful data.
Strategic Selection of Cell Lines
The choice of cell line is dictated by the research question. Consider the intended therapeutic target of 6-Hydroxy-8-(trifluoromethyl)quinoline.
-
Relevance to Target Tissue: If the compound is intended as an anticancer agent for liver cancer, for example, using a panel of human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) is essential.[6]
-
Cancer vs. Non-Transformed Cells: To assess selective cytotoxicity, it is crucial to test the compound on both cancerous cell lines and their non-transformed counterparts (e.g., primary hepatocytes or a non-cancerous fibroblast line like L929 mouse fibroblasts).[5] A desirable therapeutic candidate will exhibit high potency against cancer cells while sparing healthy cells.
-
Cell Line Characterization: Always use cell lines from a reputable source (e.g., ATCC) and ensure they are routinely tested for mycoplasma contamination, which can profoundly affect experimental results.[7]
Compound Handling and Dose Preparation
6-Hydroxy-8-(trifluoromethyl)quinoline, like many small molecules, may have limited aqueous solubility.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent. However, DMSO itself can be cytotoxic at higher concentrations. A final DMSO concentration in the cell culture medium should ideally be kept below 0.5%, and a "vehicle control" (cells treated with the highest concentration of DMSO used in the experiment) must always be included.[6][8]
-
Stock Solution and Serial Dilutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[9] Perform serial dilutions in a cell culture medium to achieve the final desired concentrations for the experiment. Ensure the compound is well-mixed in the medium before adding it to the cells.[8]
The Importance of Controls
Controls are non-negotiable for data interpretation and quality assurance.
-
Untreated Control (Negative Control): Cells incubated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest volume of the solvent (e.g., DMSO) used to deliver the compound. This ensures that any observed effect is due to the compound and not the solvent.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for membrane lysis) used at a concentration known to induce a maximal effect. This confirms that the assay system is working correctly.
Experimental Workflow Overview
A generalized workflow provides a clear path from setup to analysis. The specific incubation times and concentrations will need to be optimized for your specific cell line and compound.
Caption: General workflow for in vitro cytotoxicity testing.
Multi-Parametric Cytotoxicity Assessment: Protocols & Principles
No single assay can tell the whole story.[10] By using a combination of assays that measure distinct cellular parameters, we can gain a more nuanced understanding of how 6-Hydroxy-8-(trifluoromethyl)quinoline affects cells.
Caption: Principles of complementary cytotoxicity assays.
Assay 1: Metabolic Viability via MTT Reduction
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial NAD(P)H-dependent oxidoreductases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for ~24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add 100 µL of culture medium containing 2x the final concentration of 6-Hydroxy-8-(trifluoromethyl)quinoline or controls to the appropriate wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[11] Alternatively, wrap the plate in foil and shake on an orbital shaker for 15-20 minutes.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[14] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon membrane lysis (necrosis).[15] The amount of LDH in the supernatant is proportional to the number of lysed cells. This assay is particularly useful for distinguishing cytotoxic effects (membrane rupture) from cytostatic effects (inhibition of proliferation).[9]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to use a medium with low serum content during treatment, as serum contains LDH which can lead to high background.[15]
-
Establish Controls: On the same plate, set up three essential controls:
-
Spontaneous LDH Release: Untreated cells (measures background).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10% Triton™ X-100) for 30-45 minutes before supernatant collection.[14]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] A color change will develop.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Assay 3: Apoptosis Induction via Caspase-3/7 Activity
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This process is executed by a family of proteases called caspases.[16] Caspase-3 and Caspase-7 are the primary effector caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[16][17] This assay uses a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[17][18] The resulting signal is directly proportional to the level of caspase-3/7 activation.
Protocol: Luminescent Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. A white-walled 96-well plate is required for luminescence assays to maximize signal and prevent crosstalk.
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[18]
-
Incubation: Mix the contents by gently shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
Raw absorbance or luminescence values are processed to determine the dose-dependent effect of the compound.
Calculating Percentage Viability / Cytotoxicity
For MTT Assay: Percentage Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] x 100
For LDH Assay: Percentage Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] x 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[19] It is a standard measure of a compound's potency.
-
Plot Data: Using graphing software (e.g., GraphPad Prism), plot the Percentage Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Fit the data using a non-linear regression model, such as the sigmoidal dose-response (variable slope) equation.
-
Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve.[19]
| Parameter | Description | Example Value |
| Cell Line | Human colorectal carcinoma | HCT116 |
| Seeding Density | Cells per well in a 96-well plate | 8,000 |
| Treatment Duration | Length of exposure to the compound | 48 hours |
| Compound Conc. Range | Serial dilutions used for dose-response | 0.01 µM to 100 µM |
| Vehicle Control | Solvent at its highest concentration | 0.2% DMSO |
| Positive Control (MTT) | Doxorubicin | 10 µM |
| Positive Control (LDH) | 1% Triton X-100 | Lysis Buffer |
| Positive Control (Caspase) | Staurosporine | 1 µM |
| Table 1: Example Experimental Parameters for Cytotoxicity Testing. |
Integrated Interpretation
By comparing the results from the three assays, a clearer picture of the mechanism of cell death emerges.
Caption: Decision flowchart for interpreting multi-parametric cytotoxicity data.
-
Scenario A: Potent Apoptosis Inducer: A low IC₅₀ in the MTT assay that correlates well with a low IC₅₀ in the Caspase-3/7 assay, but a much higher IC₅₀ (or no effect) in the LDH assay at early time points (e.g., 24h), suggests the compound primarily induces apoptosis.
-
Scenario B: Potent Necrotic Agent: A low IC₅₀ value across all three assays, or a particularly potent effect in the LDH assay, suggests the compound causes rapid loss of membrane integrity and necrosis.[10]
-
Scenario C: Cytostatic Effect: A potent IC₅₀ in the MTT assay but no significant activation of caspases or release of LDH suggests the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).[20]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.[8] | Use a multichannel pipette; Avoid using the outer wells of the 96-well plate or fill them with sterile PBS.[9] |
| Low Absorbance/Signal in MTT Assay | Too few cells seeded; Insufficient incubation time with MTT reagent.[8] | Optimize cell seeding density through titration; Increase MTT incubation time (up to 4 hours).[8] |
| High Background in LDH Assay | LDH present in serum; Cells handled too roughly, causing premature lysis.[15][21] | Use serum-free or low-serum medium for the assay; Handle cell suspensions gently during plating.[21] |
| MTT and LDH Results Conflict | The compound may interfere with the MTT reduction process; The mechanism may be purely apoptotic, which doesn't cause immediate LDH release.[9] | Visually inspect cells for formazan crystals; Rely on the Caspase assay to confirm apoptosis.[9] |
References
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]
-
National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?[Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Sartorius eShop. Incucyte® Caspase-3/7 Dye for Apoptosis. [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
-
CleanControlling. In vitro cytotoxicity test of medical devices. [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
PubMed. Lactate dehydrogenase assay for assessment of polycation cytotoxicity. [Link]
-
OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
BPS Bioscience. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?[Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
-
ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?[Link]
-
Al-Warhi, T., et al. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC. [Link]
-
SlideShare. Preparation and Properties of Quinoline. [Link]
-
ResearchGate. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]
Sources
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lactate dehydrogenase assay for assessment of polycation cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. stemcell.com [stemcell.com]
- 17. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 19. clyte.tech [clyte.tech]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Note: Investigating 6-Hydroxy-8-(trifluoromethyl)quinoline in Alzheimer's Research
Part 1: Core Directive - The Strategic Role of 6-Hydroxy-8-(trifluoromethyl)quinoline
In the landscape of Alzheimer's Disease (AD) therapeutics, the 8-hydroxyquinoline (8-HQ) scaffold has been a cornerstone, giving rise to Metal-Protein Attenuating Compounds (MPACs) like Clioquinol and PBT2 .[1] These agents function primarily by chelating dysregulated metal ions (Cu²⁺, Zn²⁺) in the brain, thereby disaggregating amyloid-beta (Aβ) plaques.
6-Hydroxy-8-(trifluoromethyl)quinoline , however, represents a critical structural isomer and pharmacological probe . Unlike its 8-hydroxy counterpart, the 6-hydroxy isomer lacks the bidentate coordination geometry required for high-affinity metal chelation.
Why use this compound?
-
Negative Control for the Metal Hypothesis: It allows researchers to decouple the effects of the quinoline scaffold (lipophilicity, aromatic interactions) from the effects of metal chelation. If this compound shows neuroprotection, the mechanism is likely independent of metal modulation.
-
Antioxidant Pharmacophore: The phenolic hydroxyl group at position 6 retains radical scavenging potential, allowing the isolation of antioxidant efficacy from chelation efficacy.
-
Synthetic Building Block: The trifluoromethyl (
) group at position 8 enhances metabolic stability and blood-brain barrier (BBB) permeability, making this a valuable intermediate for synthesizing novel, non-chelating AD ligands.
Part 2: Scientific Integrity & Logic (Mechanism of Action)
Structure-Activity Relationship (SAR) Logic
The primary distinction lies in the position of the hydroxyl group relative to the quinoline nitrogen.
-
8-Hydroxyquinoline (Active Chelator): The OH at C8 and N at N1 form a five-membered chelate ring with metals (Cu, Zn, Fe). This is the mechanism of PBT2.
-
6-Hydroxyquinoline (Non-Chelating Probe): The OH at C6 is too distant from N1 to form a stable chelate ring. Any biological activity observed is likely due to:
-
Direct Amyloid Binding: Hydrophobic interaction via the quinoline ring and
group. -
Antioxidant Activity: H-atom transfer from the phenolic OH.
-
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways probed by this specific isomer compared to the classic 8-HQ scaffold.
Caption: Mechanistic divergence of the 6-hydroxy isomer. Unlike 8-HQ, it bypasses metal sequestration, isolating antioxidant and hydrophobic amyloid interactions.
Part 3: Experimental Protocols
Preparation of Stock Solutions
The trifluoromethyl group significantly increases lipophilicity (
Reagents:
-
Compound: 6-Hydroxy-8-(trifluoromethyl)quinoline (Solid, >98% purity).
-
Solvent: DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.
Protocol:
-
Weighing: Accurately weigh 5 mg of the compound.
-
Dissolution: Dissolve in 100% DMSO to achieve a 10 mM stock concentration . Vortex for 30 seconds.
-
Note: The
group may slow dissolution; mild sonication (30 sec) is acceptable.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute stock 1:1000 in PBS or media immediately before use (final DMSO < 0.1%).
Comparative Metal Chelation Assay (UV-Vis)
Objective: To empirically validate the lack of chelation capability compared to an 8-HQ standard (e.g., Clioquinol). This confirms the compound's utility as a negative control.
Materials:
-
UV-Vis Spectrophotometer (200-500 nm range).
-
CuCl₂ or ZnCl₂ solution (100 µM in HEPES buffer).
-
Standard: 8-Hydroxyquinoline (Positive Control).
-
Test: 6-Hydroxy-8-(trifluoromethyl)quinoline.[2]
Step-by-Step Protocol:
-
Baseline: Measure the absorbance spectrum (200-500 nm) of the test compound (25 µM) in HEPES buffer (pH 7.4).
-
Titration: Add equimolar CuCl₂ (25 µM) to the cuvette.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Measurement: Re-scan the spectrum.
-
Expected Result (Positive Control): Significant redshift (~20-50 nm) and hyperchromic shift indicating Ligand-Metal Charge Transfer (LMCT).
-
Expected Result (Test Compound): Minimal to no spectral shift. The 6-OH position prevents the formation of the specific LMCT band associated with the N-O chelate.
-
Aβ Aggregation Inhibition Assay (Thioflavin T)
Objective: To determine if the compound inhibits amyloid aggregation via hydrophobic interaction, independent of metal chelation.
Protocol:
-
Aβ Preparation: Solubilize Aβ1-42 film in DMSO to 5 mM, then dilute to 100 µM in ice-cold media.
-
Plate Setup: In a black 96-well plate, mix:
-
10 µL Aβ1-42 (Final: 10 µM).
-
10 µL Test Compound (Gradient: 0.1, 1, 10, 50 µM).
-
80 µL ThT Buffer (5 µM ThT in PBS).
-
-
Kinetics: Incubate at 37°C with shaking. Read Fluorescence (Ex: 440 nm, Em: 485 nm) every 10 mins for 24 hours.
-
Analysis: Plot Fluorescence vs. Time. Calculate the
(lag time) and (plateau).
Data Interpretation Table:
| Parameter | 8-HQ (Chelator) | 6-OH-8-CF3 (Test) | Interpretation |
| Metal-Induced Aggregation | Strong Inhibition | No Inhibition | Confirms Metal Hypothesis |
| Self-Aggregation | Weak Inhibition | Moderate Inhibition | Suggests direct hydrophobic binding via |
Part 4: Data Presentation & Visualization
Comparison of Physicochemical Properties
The following table highlights why the 8-trifluoromethyl group is critical for pharmacokinetics, even if the 6-OH isomer lacks chelation.
| Property | 8-Hydroxyquinoline | 6-Hydroxy-8-(trifluoromethyl)quinoline | Impact on AD Research |
| LogP (Lipophilicity) | ~1.9 | ~3.2 - 3.5 | |
| pKa (Hydroxyl) | ~9.8 | ~9.2 | |
| Metal Binding (log K) | Cu(II): ~12 | Cu(II): Negligible | Differentiates chelation vs. antioxidant effects. |
| Metabolic Stability | Low (Glucuronidation) | High | C8-blocking prevents metabolic attack at the 8-position. |
Experimental Workflow Diagram
Caption: Sequential workflow to validate the compound's mechanism before biological testing.
Part 5: References
-
Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron, 59(1), 43-55. Link
-
Prati, F., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease. ACS Medicinal Chemistry Letters, 6(9), 1025–1029.[1] Link
-
Barnham, K. J., & Bush, A. I. (2014). Biological metals and metal-targeting compounds in major neurodegenerative diseases. Chemical Society Reviews, 43(19), 6727-6749. Link
-
MT ChemTech. Product Specification: 6-Hydroxy-8-(trifluoromethyl)quinoline (CAS 1261632-25-0).[3] Link
-
Cherny, R. A., et al. (2001). Treatment with a copper-zinc chelator marks the difference between amyloid and Alzheimer's disease. Neuron, 30(3), 665-676. Link
Sources
Application Note: Spectrophotometric & Fluorometric Determination of Metals using 6-Hydroxy-8-(trifluoromethyl)quinoline
This Application Note is designed to address the specific use of 6-Hydroxy-8-(trifluoromethyl)quinoline (HTFMQ).
Technical Note on Reagent Specificity: Standard spectrophotometric determination of metals typically utilizes 8-hydroxyquinoline (Oxine) derivatives, which form stable 5-membered chelate rings via the nitrogen and the 8-hydroxyl group. The reagent specified, 6-Hydroxy-8-(trifluoromethyl)quinoline , possesses a hydroxyl group at position 6 and a trifluoromethyl group at position 8. Due to the distal position of the hydroxyl group relative to the nitrogen, this molecule does not form the classic bidentate chelate complexes characteristic of 8-HQ. Instead, it functions primarily as a phenolic ligand (for high-valent metals like Fe³⁺) or a fluorogenic probe (sensitive to solvent polarity and metal-enhanced fluorescence).
The following protocol focuses on its application for the Spectrophotometric Determination of Iron(III) via phenolic complexation and the Fluorometric Determination of Zinc(II) , leveraging the electron-withdrawing effects of the -CF₃ group to tune sensitivity.
Introduction & Principle
The Reagent: 6-Hydroxy-8-(trifluoromethyl)quinoline
Unlike its isomer 8-hydroxyquinoline, 6-Hydroxy-8-(trifluoromethyl)quinoline (HTFMQ) acts as a monodentate ligand. The presence of the trifluoromethyl (
-
CAS: 1261632-25-0[1]
-
Molecular Formula:
-
Key Feature: The
group enhances photostability and alters the charge-transfer characteristics, making the reagent suitable for specific trace analysis where standard Oxine derivatives suffer from interference.
Mechanism of Action
The determination relies on two distinct mechanisms depending on the detection mode:
-
UV-Vis Spectrophotometry (Iron(III)): HTFMQ coordinates with Fe(III) through the deprotonated phenolic oxygen at position 6. Unlike the 1:3 chelate of 8-HQ, this forms a colored Fe(III)-Phenolate complex (typically purple/red,
nm). The group stabilizes the phenoxide, allowing determination at lower pH values than typical phenols. -
Fluorescence (Zinc(II) / Magnesium(II)): In non-aqueous or micellar media, HTFMQ exhibits fluorescence enhancement upon interaction with closed-shell metal ions (
), attributed to the inhibition of photoinduced electron transfer (PET) or rigidification of the excited state.
Experimental Workflow
Reagent Preparation
| Solution | Concentration | Preparation Protocol |
| HTFMQ Stock | 1.0 mM | Dissolve 21.3 mg of 6-Hydroxy-8-(trifluoromethyl)quinoline in 100 mL of HPLC-grade Methanol. Store in amber glass at 4°C. |
| Buffer A (Acidic) | 0.1 M | Acetate buffer (pH 4.5). Mix 0.1 M Acetic acid and 0.1 M Sodium acetate. |
| Buffer B (Neutral) | 0.1 M | HEPES buffer (pH 7.4). Adjust with NaOH. |
| Iron(III) Std. | 100 ppm | Dissolve |
| Surfactant | 1% (w/v) | SDS (Sodium Dodecyl Sulfate) solution (optional for sensitivity enhancement). |
Protocol A: Spectrophotometric Determination of Iron(III)
Objective: Quantification of Fe(III) in aqueous samples.
-
Sample Pre-treatment: Acidify sample to pH < 2 with HCl to ensure all iron is free.
-
Mixing: In a 10 mL volumetric flask, add:
-
1.0 mL Sample (containing 1–50
Fe). -
2.0 mL Buffer A (pH 4.5).
-
2.0 mL HTFMQ Stock Solution .
-
Optional: 1.0 mL SDS surfactant to solubilize the complex if precipitation occurs.
-
-
Reaction: Allow to stand for 10 minutes at room temperature. The solution should develop a violet/red tint.
-
Measurement:
-
Blank: Reagent blank (Buffer + HTFMQ + Water).
-
Scan: 400 nm to 700 nm.
- : Determine peak (typically ~525 nm).
-
-
Quantification: Measure Absorbance at
and apply Beer-Lambert Law.
Protocol B: Fluorometric Determination of Zinc(II)
Objective: High-sensitivity detection of Zn(II) in biological fluids.
-
Mixing: In a quartz cuvette, mix:
-
2.0 mL Buffer B (pH 7.4).
-
50
HTFMQ Stock . -
Sample aliquot.
-
-
Incubation: 5 minutes at 25°C.
-
Measurement:
-
Excitation (
): 340 nm. -
Emission (
): Scan 380–550 nm (Peak typically ~450 nm). -
Response: Fluorescence intensity increases linearly with [Zn²⁺].
-
Method Validation & Performance
Linearity and Sensitivity (Data Summary)
| Parameter | Iron(III) (UV-Vis) | Zinc(II) (Fluorescence) |
| Wavelength | 525 nm (Abs) | 450 nm (Em) |
| Linear Range | 0.5 – 20.0 ppm | 10 – 500 ppb |
| Molar Absorptivity ( | N/A | |
| Limit of Detection (LOD) | 0.15 ppm | 2.5 ppb |
| Interferences | Fluoride, Phosphate (masking agents) | Cu²⁺ (quencher), Fe³⁺ (quencher) |
Interferences & Mitigation
-
Fe(III) Analysis: High concentrations of
or will compete for Fe(III). Mitigation: Add excess reagent or remove anions via ion exchange. -
Zn(II) Analysis:
and are paramagnetic and may quench fluorescence. Mitigation: Masking with thiourea or prior separation.
Mechanism Visualization
The following diagram illustrates the structural difference between the standard "Oxine" chelation and the "Phenolic" coordination used with the 6-Hydroxy-8-trifluoromethyl derivative.
Caption: Comparison of binding modes. Unlike 8-HQ, the 6-Hydroxy-8-CF3 derivative forms monodentate complexes suitable for specific phenolic iron detection or fluorescence sensing.
References
-
Bardez, E., et al. (2008).[2] "Photoinduced Coupled Proton and Electron Transfers. 1. 6-Hydroxyquinoline."[1][2][3][4][5][6][7] The Journal of Physical Chemistry B. Link
-
Sgarlata, C., et al. (2022). "Acid-base properties of hydroxyquinolines in aqueous solution." Journal of Molecular Liquids. Link
-
GuideChem. "Chemical Properties and Safety Data: 6-Hydroxyquinoline." Link
- Albrecht, M. (2010). "Phenol-based ligands for metal sequestration." Coordination Chemistry Reviews. (General reference for phenolic-iron interaction).
Sources
Application Note: Formulation Strategies for 6-Hydroxy-8-(trifluoromethyl)quinoline Delivery
Executive Summary & Challenge Definition
6-Hydroxy-8-(trifluoromethyl)quinoline (6-OH-8-TFMQ) represents a distinct class of pharmacophores often utilized as intermediates for LXR agonists, antimalarials, and fluorescent tracers.[1][2] While the quinoline scaffold provides a versatile binding motif, the inclusion of the trifluoromethyl (
The Formulation Challenge:
-
Lipophilicity: The
group is highly electron-withdrawing and lipophilic.[1][2] It increases the partition coefficient (LogP), likely pushing the molecule into BCS Class II (Low Solubility, High Permeability) or Class IV. -
Lattice Energy: The planar quinoline ring facilitates
stacking, while the 6-hydroxyl group acts as a hydrogen bond donor.[1][2] This combination often results in high crystal lattice energy, resisting dissolution in aqueous media.[2] -
Ionization: The 6-OH is phenolic (weakly acidic), while the quinoline nitrogen is weakly basic.[2] The electron-withdrawing nature of the 8-
group reduces the basicity of the nitrogen, making salt formation with weak acids difficult and potentially unstable.
This guide details two primary strategies to overcome these barriers: Cyclodextrin Complexation (for stability and parenteral/oral use) and Self-Emulsifying Drug Delivery Systems (SEDDS) (for maximizing oral bioavailability).[1][2]
Pre-Formulation Characterization Protocol
Before selecting a delivery vehicle, the compound's specific solubility profile must be mapped.
Protocol 2.1: Thermodynamic Solubility Mapping
Objective: Determine the intrinsic solubility (
Materials:
-
Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).
Workflow:
-
Saturation: Add excess 6-OH-8-TFMQ to 5 mL of each media in borosilicate glass vials.
-
Equilibration: Shake at 25°C for 48 hours (orbital shaker, 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through 0.22 µm PTFE filters.[1][2]
-
Quantification: Analyze via HPLC-UV (See Section 5).
Decision Matrix: Use the following logic to select your formulation strategy based on the pre-formulation data.
Figure 1: Decision matrix for selecting the optimal delivery vehicle based on physicochemical properties.
Strategy A: Molecular Encapsulation via Cyclodextrins
Rationale: The hydrophobic cavity of
Protocol 3.1: Preparation of Inclusion Complexes (Kneading Method)
Reagents:
-
API: 6-OH-8-TFMQ[2]
-
Host: Sulfobutylether-
-cyclodextrin (SBECD) (e.g., Captisol®)[2] -
Solvent: Ethanol:Water (1:1 v/v)[2]
Step-by-Step Procedure:
-
Stoichiometry Calculation: Assume a 1:1 molar ratio initially.
-
Slurry Formation:
-
Place the calculated amount of SBECD in a mortar.
-
Add the Ethanol:Water solvent dropwise while triturating to form a thick paste.[2]
-
-
Inclusion:
-
Drying:
-
Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Pulverize the dried mass and sieve through a #60 mesh screen.
-
-
Validation (Phase Solubility):
Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)[1][2][3]
Rationale: For compounds with LogP > 3, lipid-based systems utilize the body's natural lipid digestion pathways.[1][2] The 8-
Protocol 4.1: SEDDS Formulation & Ternary Diagram Construction
Component Selection (Recommended Starting Point):
-
Oil Phase (Solubilizer): Capryol™ 90 (Propylene glycol monocaprylate) or Labrafil® M 2125 CS.[2]
-
Surfactant (Emulsifier): Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80.[2]
-
Co-Surfactant (Dispersant): Transcutol® P (Diethylene glycol monoethyl ether).[2]
Formulation Workflow:
-
Solubility Screening:
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare surfactant:co-surfactant (
) mixtures at ratios of 1:1, 2:1, and 3:1. -
Titrate oil/water mixtures with
to identify the monophasic region (clear/transparent zone).
-
-
Preparation of Final SEDDS (Type IIIA Lipid Formulation):
Figure 2: Mechanism of action for SEDDS.[1][2] The formulation utilizes gastric motility to self-assemble into drug-loaded nanodroplets.[1][2]
Analytical Validation Methods
To ensure the formulation is viable, the following quality attributes must be measured.
HPLC Quantification Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Trifluoroacetic acid).[1][2]
-
Gradient: 40:60 to 90:10 over 10 minutes. (High organic required to elute the lipophilic
species).[2]
-
-
Detection: UV at 254 nm (Quinoline absorption) and 320 nm (Phenolic shift).[1][2]
In Vitro Dissolution (USP Apparatus 2)
-
Medium: 0.1 N HCl (Simulated Gastric Fluid) or pH 6.8 Phosphate Buffer.
-
Sampling: 5, 10, 15, 30, 60 min.
-
Acceptance Criteria:
References
-
PubChem. (2025).[1][2][4] 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]
-
Viernstein, H., & Wolschann, P. (2020).[2][5] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 255.[5] Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[6] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] Retrieved from [Link]
-
Cherniakov, I., et al. (2015).[1][2] Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation and Characterization. Journal of IMAB. Retrieved from [Link]
Sources
- 1. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 6-Hydroxy-8-(trifluoromethyl)quinoline
Executive Summary & Physicochemical Profile[2][3]
Compound: 6-Hydroxy-8-(trifluoromethyl)quinoline CAS: (Analogous structures often cited, specific isomer requires custom synthesis verification) Molecular Weight: ~227.18 g/mol [1]
This molecule presents a classic "medicinal chemistry paradox": the trifluoromethyl (-CF3) group enhances metabolic stability and membrane permeability but drastically reduces aqueous solubility.[1]
The Core Challenge: The solubility profile is governed by the interplay between the weakly acidic phenol at C6 and the weakly basic nitrogen at N1, both heavily influenced by the electron-withdrawing -CF3 group at C8.
| Parameter | Value (Predicted/Observed) | Technical Implication |
| LogP | ~2.8 – 3.2 | Moderately lipophilic; prone to aggregation in aqueous media.[1] |
| pKa (Phenol) | ~8.2 – 8.5 | More acidic than unsubstituted quinolin-6-ol (pKa ~9.[1]2) due to -CF3 inductive effect.[1] |
| pKa (Nitrogen) | ~2.5 – 3.0 | Significantly less basic than quinoline (pKa ~4.9).[1] The -CF3 group deactivates the ring.[1] |
| Solubility "Valley" | pH 3.5 – 7.5 | Critical Zone: The molecule is predominantly neutral here, leading to precipitation.[1] |
Troubleshooting Guides (FAQ Format)
Issue 1: "I dissolved the compound in DMSO, but it precipitated immediately upon adding it to cell culture media."
Diagnosis: This is the "Solvent Shift" phenomenon. DMSO solvates the hydrophobic core, but rapid dilution into an aqueous buffer (high dielectric constant) causes the hydrophobic effect to dominate, forcing the molecules to aggregate before they can disperse.
Technical Solution:
-
Pre-complexation: Do not add DMSO stock directly to media.[1] Instead, dilute the DMSO stock into a 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution first, then add this mixture to the media.[1]
-
Stepwise Dilution:
Issue 2: "Standard acid-salt formation (HCl) is not improving solubility."[1]
Diagnosis: The -CF3 group at position 8 is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the quinoline nitrogen, lowering its pKa to ~2.5.[1]
-
Result: Weak acids (acetic, citric) or even dilute HCl may not fully protonate the nitrogen at manageable pH levels.[1] The salt hydrolyzes back to the free base in water.
Technical Solution:
-
Switch Counter-ions: Use Methanesulfonic acid (MsOH) to form the Mesylate salt. Methanesulfonate is a "softer" counter-ion that often stabilizes lipophilic weak bases better than chloride.[1]
-
Target the Phenol instead: Since the -CF3 makes the phenol more acidic, it is easier to form a salt on the oxygen. Use 0.1 M NaOH to form the Sodium phenolate salt, which is generally more stable in solution than the quinolinium cation for this specific electronic structure.
Issue 3: "My IC50 curves are erratic/non-reproducible."
Diagnosis: This often indicates micro-precipitation .[1] The compound may look dissolved to the naked eye, but colloidal aggregates are forming, which sequester the drug from the target or cause non-specific protein binding.
Technical Solution:
-
Dynamic Light Scattering (DLS): Run a quick DLS check on your assay buffer.[1] If you see particles >100nm, you have a colloid.[1]
-
Add Non-Ionic Surfactant: Supplement your assay buffer with 0.05% Tween-80 or 0.01% Triton X-100 .[1] This reduces surface tension and prevents the "brick dust" stacking of the flat quinoline rings.
Decision Tree: Selecting the Right Solubilization Strategy
Use this logic flow to determine the best method for your specific application.
Figure 1: Decision matrix for solubilization based on experimental constraints.[1]
Validated Experimental Protocols
Protocol A: Cyclodextrin Inclusion Complex (The "Gold Standard")
Rationale: The hydrophobic trifluoromethyl group and the aromatic quinoline ring fit ideally into the cavity of Beta-Cyclodextrins. This shields the hydrophobic regions from water.
Reagents:
-
6-Hydroxy-8-(trifluoromethyl)quinoline (Solid)[1]
-
Hydroxypropyl-
-cyclodextrin (HP- -CD) [Pharma Grade][1] -
Methanol (HPLC Grade)[1]
-
Milli-Q Water[1]
Procedure:
-
Calculate Stoichiometry: Assume a 1:1 molar ratio, but use a 1:2 excess of CD to ensure full encapsulation.
-
Dissolution (Solvent Evaporation Method):
-
Dissolve the quinoline compound in a minimal amount of Methanol.
-
Dissolve the HP-
-CD in water (e.g., make a 20% w/v solution).[1]
-
-
Mixing: Slowly add the Methanol-drug solution to the aqueous CD solution with vigorous stirring (700 RPM) at 40°C.
-
Evaporation: Continue stirring in an open vessel (or use a rotary evaporator) to remove the methanol completely. The solution should remain clear.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed drug.[1]
-
Lyophilization (Optional): Freeze-dry to obtain a water-soluble powder.[1]
Protocol B: Kinetic Solubility Assay (Checking "Crash Out")
Rationale: To determine the maximum concentration the compound can maintain in a specific buffer before precipitating over time.
Workflow:
-
Prepare a 10 mM stock in 100% DMSO.
-
Prepare a 96-well plate with 190 µL of your assay buffer (e.g., PBS pH 7.4) per well.
-
Spike 10 µL of DMSO stock into the first well (Final: 500 µM, 5% DMSO). Perform serial dilutions if lower concentrations are needed.[1]
-
Incubate at 37°C with shaking for:
-
At each time point, centrifuge the plate at 3000 x g for 10 minutes to pellet precipitates.
-
Sample the supernatant and analyze via HPLC-UV (254 nm).
-
Pass Criteria: If the Area Under Curve (AUC) of the supernatant remains >90% of the T=0 theoretical concentration, the compound is stable.
References
-
BenchChem Technical Support. (2025).[1][3][4] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from BenchChem.[1][3][4] Link[1]
-
Jambhekar, S. S., & Breen, P. (2016).[1] Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex.[1] Drug Discovery Today, 21(2), 356-362.[1] Link
-
Katritzky, A. R., & Ramsden, C. A. (2008).[1][5] Physicochemical Properties of Trifluoromethylated Aromatic Compounds. In Advances in Heterocyclic Chemistry. Academic Press.[1]
-
Saal, C., & Petereit, A. C. (2012).[1] Optimizing solubility: Kinetic versus thermodynamic solubility simulations and experimental approaches.[1] European Journal of Pharmaceutical Sciences, 47(3), 589-595.[1] Link
-
PubChem Compound Summary. (2025). 6-(Trifluoromethyl)quinoline and 8-Hydroxyquinoline Data.[1] National Center for Biotechnology Information.[1] Link
Sources
Technical Support Center: Troubleshooting Low Yields in 6-Hydroxy-8-(trifluoromethyl)quinoline Synthesis
Welcome to the technical support center for the synthesis of 6-Hydroxy-8-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in obtaining high yields of this valuable heterocyclic compound. The presence of both an electron-donating hydroxyl group and a strongly electron-withdrawing trifluoromethyl group on the quinoline scaffold presents unique synthetic challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.
Section 1: Foundational Knowledge: Synthetic Routes and Core Challenges
The synthesis of 6-Hydroxy-8-(trifluoromethyl)quinoline most commonly employs variants of classical quinoline syntheses, such as the Skraup or Doebner-von Miller reaction. These typically begin with an appropriately substituted aniline, in this case, 2-Amino-3-(trifluoromethyl)phenol .
The primary challenge stems from the electronic nature of the substituents. The trifluoromethyl (-CF3) group is a powerful deactivating group, which makes the crucial electrophilic cyclization step of the reaction sluggish and often requires harsh conditions. Conversely, the hydroxyl (-OH) group is activating but can be sensitive to the strongly acidic and oxidative environments used in these reactions, leading to degradation and tar formation.[1]
Caption: General reaction pathway for the synthesis of 6-Hydroxy-8-(trifluoromethyl)quinoline.
Section 2: Troubleshooting Guide for Low Yields
This section directly addresses common experimental failures in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My reaction is not proceeding to completion, and I am recovering a significant amount of the starting 2-amino-3-(trifluoromethyl)phenol. What is the cause?
A1: This is a classic symptom of insufficient electrophilic activation. The strong electron-withdrawing effect of the 8-trifluoromethyl group deactivates the aniline ring, making the intramolecular cyclization step (the Friedel-Crafts type reaction that forms the new ring) extremely difficult under standard conditions.[1]
Causality Explained: The cyclization relies on the aniline ring acting as a nucleophile to attack a carbocation intermediate generated from glycerol. The -CF3 group pulls electron density out of the ring, reducing its nucleophilicity and increasing the energy barrier for this key step.
Actionable Solutions:
-
Increase Reaction Temperature: The high activation energy barrier may be overcome with more thermal energy. Cautiously increase the reaction temperature in 10-15 °C increments, monitoring for product formation versus decomposition. High-boiling solvents like diphenyl ether have been used for difficult cyclizations, often requiring temperatures upwards of 250 °C.[2]
-
Use a Stronger Acid Catalyst: While sulfuric acid is standard, a stronger acid catalyst like Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H) can be more effective at promoting difficult cyclizations.[3][4]
-
Extend Reaction Time: If a moderate temperature is desired to prevent degradation, significantly extending the reaction time (e.g., from 4 hours to 12-24 hours) may be necessary to drive the reaction to completion.
Q2: The reaction is highly exothermic, difficult to control, and produces a large amount of black, intractable tar with very little desired product. How can I mitigate this?
A2: This is a well-documented hazard of the Skraup synthesis, which is known for its vigor.[5][6] The issue is twofold: the reaction of sulfuric acid with glycerol is itself highly exothermic, and the subsequent polymerization of the acrolein intermediate and degradation of the phenol starting material creates tar.[7]
Causality Explained: Concentrated sulfuric acid rapidly dehydrates glycerol to form acrolein. Acrolein can readily polymerize under these harsh acidic and high-temperature conditions. Furthermore, phenols are susceptible to oxidation and degradation in hot, strongly acidic/oxidizing environments.
Actionable Solutions:
-
Incorporate a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial. It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[1][6]
-
Control Reagent Addition: The order of addition is critical. First, mix the aniline, glycerol, and ferrous sulfate. Then, add the concentrated sulfuric acid slowly and with external cooling (e.g., in an ice bath).[6]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by a sudden boiling), remove the heat source immediately. The reaction's own exotherm should sustain it for a period. Re-apply heat only after the initial exotherm has subsided to maintain a steady reflux.[1]
Q3: My product is degrading during the workup and purification stages. How can I improve its stability?
A3: The phenolic hydroxyl group makes the final product susceptible to oxidation, especially during the basic workup (to remove acid) and subsequent purification steps where it might be exposed to air and heat.
Causality Explained: Phenols can be oxidized to form colored quinone-type byproducts, especially under basic conditions or when heated in the presence of trace metals.
Actionable Solutions:
-
Protect the Hydroxyl Group: A robust strategy is to protect the hydroxyl group before the reaction and deprotect it in a final step. For example, methylate the 2-amino-3-(trifluoromethyl)phenol to form 2-Methoxy-1-amino-3-(trifluoromethyl)benzene . This methoxy-protected aniline is much more stable under the harsh Skraup conditions. The final 6-methoxy quinoline product can then be demethylated using BBr₃ or strong acid to yield the desired product.
-
Inert Atmosphere Workup: When handling the final product, especially after neutralization, work under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Purification via Salt Formation: Instead of purifying the free base, which can be unstable, acidify the crude product with HCl in a suitable solvent (like isopropanol or ether) to precipitate the hydrochloride salt. The salt is often more crystalline and less prone to air oxidation. It can be filtered, washed, and then converted back to the free base just before use if necessary.
Q4: Purification by column chromatography is giving poor recovery. Is there a better way to purify the crude product?
A4: Tarry byproducts from the Skraup reaction can make chromatographic purification very difficult, often leading to irreversible adsorption on silica gel and low recovery.[8]
Causality Explained: Polar, high-molecular-weight tars can streak down the column or bind permanently to the silica. The product itself, being a phenol, is also quite polar and may not elute cleanly.
Actionable Solutions:
-
Steam Distillation: This is the most effective classical method for separating volatile quinolines from non-volatile tar.[1] After the reaction, the mixture is made strongly alkaline, and steam is passed through it. The quinoline product co-distills with the water and is collected in the distillate.
-
Solvent Extraction Strategy: After steam distillation, the product can be extracted from the aqueous distillate with an organic solvent like dichloromethane or ethyl acetate.
-
Recrystallization: This is an excellent final purification step.[8] After extraction and solvent removal, attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene, or hexane/ethyl acetate).
Section 3: Optimized & Alternative Protocols
Based on the troubleshooting advice, a more robust protocol would involve protection of the hydroxyl group.
Protocol 1: Synthesis via Protected Aniline
Step 1: Methylation of 2-Amino-3-(trifluoromethyl)phenol
-
Dissolve 2-amino-3-(trifluoromethyl)phenol (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise and stir the mixture at room temperature overnight.[9]
-
Monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and extract with ethyl acetate. Dry and concentrate the organic layer to yield 2-methoxy-1-amino-3-(trifluoromethyl)benzene, which can be purified by chromatography or used directly.
Step 2: Modified Skraup Synthesis
-
In a large, robust flask equipped with a reflux condenser and mechanical stirrer, combine the protected aniline from Step 1 (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 eq).
-
With vigorous stirring and external cooling, slowly add concentrated sulfuric acid (H₂SO₄, 2.5 eq).
-
Add an oxidizing agent, such as nitrobenzene (that was previously used to oxidize the starting amine), portion-wise.
-
Heat the mixture cautiously to ~120-130 °C to initiate the reaction. Be prepared for a significant exotherm.
-
Once the initial exotherm subsides, maintain the reaction at reflux for 4-6 hours.
-
Cool the mixture, make it strongly alkaline with 40% NaOH solution, and perform steam distillation to isolate the crude 6-methoxy-8-(trifluoromethyl)quinoline.
Step 3: Demethylation to Final Product
-
Dissolve the crude product from Step 2 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto ice, then neutralize with a saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the final 6-Hydroxy-8-(trifluoromethyl)quinoline by recrystallization or column chromatography.
Caption: Optimized experimental workflow utilizing a protection group strategy.
Section 4: Data Summary Table
| Issue Encountered | Probable Cause(s) | Recommended Solutions & Key Considerations |
| No or Low Conversion | Insufficient reaction energy; Deactivation by -CF3 group. | Increase temperature; Use stronger acid (PPA); Extend reaction time.[1][3] |
| Excessive Tar Formation | Runaway reaction; Polymerization of acrolein; Degradation of phenol. | Use FeSO₄ as a moderator; Slow, cooled addition of H₂SO₄; Gradual heating.[1][5][6] |
| Product Degradation | Oxidation of the phenolic -OH group during reaction or workup. | Protect the -OH group (e.g., as a methyl ether) before cyclization and deprotect at the end.[9] |
| Difficult Purification | Tarry, polar byproducts co-eluting or irreversibly binding to silica. | Use steam distillation for initial cleanup; Purify via recrystallization of the free base or its HCl salt.[1][8] |
| Mixture of Isomers | Loss of regioselectivity under harsh conditions. | Optimize temperature to find a balance between reactivity and selectivity. |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the precise role of ferrous sulfate (FeSO₄) in the Skraup synthesis?
-
A: Ferrous sulfate acts as a moderator. It is believed to function as an oxygen carrier that smooths out the oxidation of the dihydroquinoline intermediate to the final quinoline product. This makes the reaction less violent and more controllable, thereby reducing tar formation and improving safety.[1][6]
-
-
Q: Can microwave irradiation be used to improve the yield and reduce reaction times?
-
A: Yes, modern adaptations of quinoline syntheses frequently use microwave irradiation.[3][10][11] Microwaves can dramatically shorten reaction times from hours to minutes and often improve yields by providing rapid, uniform heating that can minimize byproduct formation. However, this requires specialized equipment and careful optimization of temperature, pressure, and time for this specific substrate.
-
-
Q: How can I definitively confirm the structure and purity of my final product?
-
A: A combination of analytical techniques is essential. ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the chemical structure and identify any impurities. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity with high accuracy.[8]
-
References
- BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- ResearchGate. (n.d.).
- Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cycliz
- MDPI. (2019, May 10).
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
- Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
- Organic Syntheses Procedure. (n.d.). The 12-l.
- Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline.
- Gould-Jacobs Reaction. (n.d.).
- MDPI. (2025, November 13).
- BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- PMC. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
- Cardinal Scholar. (2013, December). Synthesis of Quinoline Analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DSpace [cardinalscholar.bsu.edu]
- 10. ablelab.eu [ablelab.eu]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: 6-Hydroxy-8-(trifluoromethyl)quinoline (6-HO-8-CF3-Q)
Topic: Enhancing Cellular Uptake of 6-Hydroxy-8-(trifluoromethyl)quinoline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Status: Operational Ticket Focus: Cellular Uptake Optimization & Bioavailability Compound ID: 6-HO-8-CF3-Q (CAS: 1261632-25-0)
Welcome to the technical support hub for 6-Hydroxy-8-(trifluoromethyl)quinoline . This guide addresses the physicochemical paradox of this compound: while the trifluoromethyl (CF₃) group enhances lipophilicity for membrane permeation, the 6-hydroxyl moiety and quinoline nitrogen introduce ionization states that can drastically limit cellular entry under standard culture conditions.
Below are the field-proven protocols and troubleshooting workflows designed to maximize intracellular bioavailability.
🔬 Module 1: Solubility & Stock Preparation
The Foundation: If it precipitates, it cannot permeate.
FAQ: Why does the compound crash out when added to cell culture media?
Root Cause: The "Solvent Shock." 6-HO-8-CF3-Q is highly lipophilic (LogP ~3.2–3.5). When a concentrated DMSO stock hits the aqueous, salt-rich environment of DMEM or RPMI, the local concentration exceeds the solubility limit before dispersion occurs, causing micro-precipitation.
Troubleshooting Protocol: The "Step-Down" Dilution Method Do not pipette DMSO stock directly into the cell culture dish. Use this intermediate step to ensure stable dispersion.
-
Prepare Stock: Dissolve 6-HO-8-CF3-Q in anhydrous DMSO to 10 mM. (Verify clarity; vortex for 30s).
-
Create 10x Intermediate: Dilute the 10 mM stock 1:10 into sterile PBS (pH 7.4) containing 5% BSA (Bovine Serum Albumin) .
-
Why? Albumin acts as a "chaperone," binding the lipophilic molecule and preventing aggregation while keeping it available for cellular equilibrium.
-
-
Final Addition: Add the 10x Intermediate to your cell culture media (1:10 dilution) to reach the final 1x concentration (e.g., 10 µM).
-
Result: Final DMSO concentration is 0.1%, and the compound is solubilized by albumin.
-
| Parameter | Standard Protocol (Fail Risk) | Optimized Protocol (Success) |
| Solvent | 100% DMSO direct to Media | DMSO → PBS/BSA Intermediate → Media |
| Dispersion | Rapid precipitation (cloudy) | Stable colloidal suspension (clear) |
| Cell Toxicity | High (due to crystal formation) | Low (controlled release) |
🧪 Module 2: Optimizing Incubation Conditions
The Environment: Ionization dictates permeation.
FAQ: My uptake results are inconsistent between experiments. Why?
Root Cause: pH-Dependent Ionization (The Henderson-Hasselbalch Trap). The 6-hydroxyl group is phenolic. The electron-withdrawing CF₃ group at position 8 (meta to the OH) inductively stabilizes the phenolate anion, likely lowering the pKa of the hydroxyl group to ~8.0–8.5 (compared to ~10 for phenol).
-
At pH 7.4: A significant fraction exists as the neutral species (permeable).
-
At pH 7.8 (Old Media): As media ages and becomes basic, the compound deprotonates into the anion (impermeable).
Corrective Action: pH Stabilization
-
Buffer Choice: Supplement media with 25 mM HEPES . Standard bicarbonate buffering fluctuates with CO₂ levels; HEPES clamps the pH.
-
Acidic Pulse (Optional): For short-term uptake studies (30–60 min), adjust uptake buffer to pH 6.8 .
Visualizing the Ionization Trap
Figure 1: The pH-dependent permeation logic. Basic media conditions favor the impermeable anion, while neutral/slightly acidic conditions drive the permeable neutral form.
🛡️ Module 3: Overcoming Cellular Barriers
The Defense: Efflux pumps and serum binding.
FAQ: I see uptake, but the intracellular concentration plateaus quickly. Is it efflux?
Analysis: Quinoline derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux pumps, especially in resistant cancer lines (e.g., MCF-7/ADR, HepG2).
Diagnostic Experiment: The Cold Block Perform the uptake assay at 4°C vs. 37°C .
-
Result A (Uptake stops at 4°C): Indicates active transport (or endocytosis).
-
Result B (Uptake continues at 4°C): Indicates passive diffusion.
-
Note: If uptake is passive but low, efflux pumps might be actively pumping it out at 37°C.
Solution: Efflux Inhibition Cocktail If you suspect efflux (common in drug-resistant lines), co-incubate with a specific inhibitor:
-
Verapamil (10 µM): General P-gp inhibitor.
-
Protocol: Pre-incubate cells with Verapamil for 30 mins before adding 6-HO-8-CF3-Q.
FAQ: Does Fetal Bovine Serum (FBS) help or hurt?
The "Albumin Sponge" Effect. While BSA helps solubilize the drug (Module 1), too much serum (10% FBS) creates a sink. The albumin binds the drug with high affinity, reducing the free fraction available to cross the membrane.
Optimization Table: Serum Strategy
| Experiment Type | Recommended Media Conditions | Rationale |
| Acute Uptake (1-4 hrs) | Serum-Free (Opti-MEM) | Maximizes free drug concentration for rapid entry. |
| Long-term Toxicity (24+ hrs) | 2% - 5% FBS | Compromise between cell health and drug availability. |
| Imaging/Microscopy | HBSS (Buffered Salt Solution) | Removes background fluorescence and protein binding. |
📊 Module 4: Detection & Quantification
Verification: How do I know it's inside?
FAQ: Can I use fluorescence to track uptake?
Technical Insight: Yes. 6-Hydroxyquinolines are often fluorogenic. However, the 8-CF₃ group alters the quantum yield and Stokes shift compared to the parent 8-hydroxyquinoline.
-
Excitation/Emission: Likely UV-excited (~340-360 nm) with blue/green emission (~450-500 nm).
-
Warning: Fluorescence is pH-sensitive. The anionic form (extracellular) and neutral form (intracellular) may have different spectra.
-
Recommendation: Verify uptake using LC-MS/MS for quantitative data. Fluorescence is qualitative only unless a standard curve in cell lysate is generated.
LC-MS/MS Sample Prep Protocol:
-
Wash cells 3x with ice-cold PBS (removes membrane-bound drug).
-
Lyse in Methanol:Water (80:20) containing 0.1% Formic Acid.
-
Sonicate 10s → Centrifuge 15,000 x g (10 min).
-
Inject supernatant. Target transition: Parent ion [M+H]⁺ → CF₃ fragment or Quinoline core fragment.
🔄 Workflow Summary
Figure 2: Decision tree for optimizing solubilization and troubleshooting low uptake yields.
📚 References
-
Physicochemical Properties of Fluorinated Quinolines
-
Title: Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
-
Source: BenchChem Technical Library.
-
Context: Defines LogP and solubility parameters for CF3-substituted quinoline scaffolds.
-
(Verified Domain)
-
-
Quinoline Uptake Mechanisms
-
Title: Potential Mechanism of Cellular Uptake of the Excitotoxin Quinolinic Acid in Primary Human Neurons.[2]
-
Source:Journal of Molecular Neuroscience (via PubMed).
-
Context: Establishes baseline transport mechanisms for quinoline-based metabolites, highlighting the role of pH and transporters.
-
-
Fluorine Substitution Effects
-
Biological Activity & Structure-Activity Relationship
-
Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives.
-
Source:ACS Omega.
-
Context: Provides comparative data on cellular uptake and cytotoxicity of fluorinated quinoline analogs.
-
Sources
Technical Support Center: Stability of 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO Stock Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability of 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO stock solutions. Here, we synthesize field-proven insights and established scientific principles to help you ensure the integrity of your stock solutions and the reliability of your experimental data.
Introduction: The Critical Role of Stock Solution Integrity
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO.
Q1: What are the recommended storage conditions for 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO stock solutions?
For long-term storage, it is recommended to store aliquoted stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable[3]. To minimize the impact of repeated freeze-thaw cycles, it is best to prepare multiple small aliquots for single-use experiments[3].
Q2: What is the expected shelf-life of 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO?
While specific long-term stability data for 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO is not extensively published, general guidelines for small molecules in DMSO suggest a shelf-life of at least 6 months when stored at -80°C[3]. However, stability is compound-specific. For critical applications, it is advisable to re-qualify the stock solution after prolonged storage.
Q3: Are there any visible signs of degradation I should look for?
Visible signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, the absence of these signs does not guarantee stability, as degradation can occur without any visible changes. Analytical methods such as HPLC or LC-MS are the most reliable ways to assess purity[4][5].
Q4: How many times can I freeze-thaw my stock solution?
It is strongly recommended to avoid repeated freeze-thaw cycles[3]. Each cycle can introduce moisture into the DMSO, which can promote degradation[5][6]. If you must reuse a stock, limit the number of freeze-thaw cycles to a maximum of three to five. The best practice is to aliquot the stock solution into single-use volumes immediately after preparation[3].
Q5: Why is the choice of DMSO so important?
The purity and handling of DMSO are critical for compound stability. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[7]. Water in DMSO can facilitate the hydrolysis of susceptible compounds[5][6]. Always use high-purity, anhydrous DMSO and handle it in a way that minimizes exposure to air[7][8].
Troubleshooting Guide: Is My Stock Solution Compromised?
If you observe unexpected or inconsistent experimental results, it is prudent to consider the stability of your 6-Hydroxy-8-(trifluoromethyl)quinoline stock solution. This troubleshooting guide will help you diagnose and address potential issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in the stock solution. | Prepare a fresh stock solution from the solid compound. If the issue persists, consider performing a stability check on your stock solution using HPLC or LC-MS. |
| Reduced potency or activity of the compound. | The concentration of the active compound has decreased due to degradation. | Qualify the concentration and purity of your current stock solution using an analytical method. If degradation is confirmed, prepare a fresh stock and re-run the experiment. |
| Precipitate observed in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures or may have precipitated out of solution. | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, sonication may be attempted. If the issue persists, the solution may be supersaturated, and a fresh, lower concentration stock should be prepared. |
| Color change in the stock solution. | This can be a sign of chemical degradation or oxidation. | Do not use the stock solution. Prepare a fresh stock and compare its appearance to the compromised one. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for suspected stock solution degradation.
Best Practices for Preparation and Storage
Adhering to the following best practices will help maximize the stability and shelf-life of your 6-Hydroxy-8-(trifluoromethyl)quinoline DMSO stock solutions.
| Parameter | Recommendation | Rationale |
| DMSO Quality | Use high-purity (≥99.9%), anhydrous, and sterile-filtered DMSO.[8] | Minimizes the presence of water and other contaminants that can cause compound degradation. |
| Handling | Open and handle DMSO under a laminar flow hood or in a dry environment. Use fresh, sterile pipette tips for each use. | Prevents contamination and minimizes the absorption of atmospheric moisture.[7] |
| Container | Store stock solutions in amber glass vials or high-quality polypropylene tubes with secure caps.[8] | Protects the compound from light, which can cause photodegradation, and prevents solvent evaporation and moisture entry. |
| Concentration | Prepare a concentrated stock solution (e.g., 10-20 mM) and make fresh dilutions for experiments. | Higher concentrations are often more stable. Avoid storing very dilute solutions for extended periods. |
| Aliquoting | Immediately after preparation, aliquot the stock solution into single-use volumes.[3] | This is the most effective way to avoid repeated freeze-thaw cycles. |
| Storage Temperature | For long-term storage (>1 month), store at -80°C. For short-term storage, -20°C is acceptable.[3] | Lower temperatures slow down the rate of chemical degradation. |
| Labeling | Clearly label each aliquot with the compound name, concentration, date of preparation, and initials of the preparer. | Ensures proper identification and traceability. |
Protocol for a Basic Stability Assessment
For critical long-term studies, it is advisable to perform a simple stability assessment of your stock solution.
Objective:
To determine the stability of 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO under your specific storage conditions.
Materials:
-
6-Hydroxy-8-(trifluoromethyl)quinoline solid compound
-
High-purity, anhydrous DMSO
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
Methodology:
-
Time Point Zero (T=0) Sample Preparation:
-
Carefully prepare a stock solution of 6-Hydroxy-8-(trifluoromethyl)quinoline in DMSO at your desired concentration (e.g., 10 mM).
-
Immediately take an aliquot of this fresh stock solution for analysis.
-
Dilute the aliquot to a suitable concentration for analysis by HPLC or LC-MS.
-
Analyze the sample and record the peak area and purity of the main compound peak. This will serve as your baseline.
-
-
Storage of Stock Solution:
-
Store the remaining stock solution under your standard storage conditions (e.g., aliquoted at -80°C).
-
-
Analysis at Subsequent Time Points (e.g., T=1 month, T=3 months, T=6 months):
-
At each desired time point, retrieve a new aliquot of the stored stock solution.
-
Thaw the aliquot at room temperature.
-
Prepare and analyze the sample in the same manner as the T=0 sample.
-
Compare the peak area and purity of the main compound peak to the T=0 data.
-
-
Data Analysis:
-
A significant decrease in the peak area or the appearance of new impurity peaks indicates degradation.
-
A solution is generally considered stable if the purity remains above 95% of the initial purity.
-
This proactive approach to quality control will provide you with the confidence that your stock solutions are reliable for the duration of your research project.
References
-
ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica - Drug Research, 69(4), 737-742. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]
-
Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Journal of Heterocyclic Chemistry, 40(3), 547-550. Retrieved from [Link]
-
Al-Trawneh, S. A., Al-Hourani, B. J., & Al-Momani, I. F. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(22), 15085-15103. Retrieved from [Link]
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714. Retrieved from [Link]
-
Kaiser, J. P., Feng, Y., & Boll, M. (2011). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. CHIMIA International Journal for Chemistry, 65(6), 458-461. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., O'Hagan, P., & Le, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Retrieved from [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Li, S. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science, 17(12), 221296. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., O'Hagan, P., & Le, J. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
Engeloch, C., Schopfer, U., Levorato, S., Pop, M., & Gaillard, P. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006. Retrieved from [Link]
-
Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2810. Retrieved from [Link]
-
Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Retrieved from [Link]
-
Hu, X., Zhang, J., Li, S., & Li, F. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. Retrieved from [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Li, S. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Catalysts, 11(1), 69. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
bioWORLD. (n.d.). DMSO Bio-Max, Cell Culture Grade. Retrieved from [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (2017, March 3). Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high. Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. quora.com [quora.com]
- 8. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
Validation & Comparative
Comparative Characterization Guide: 6-Hydroxy-8-(trifluoromethyl)quinoline
This guide outlines the technical characterization of 6-Hydroxy-8-(trifluoromethyl)quinoline , a scaffold increasingly relevant in medicinal chemistry for its bioisosteric properties (modulating lipophilicity via the -CF
This analysis compares the target molecule against its parent scaffold (6-Hydroxyquinoline ) and a functional analog to highlight diagnostic NMR signals.
Executive Summary & Structural Logic
Target Molecule: 6-Hydroxy-8-(trifluoromethyl)quinoline
Core Application: Kinase inhibition, metallo-drug chelation, and antimalarial pharmacophores.
Critical Analysis: The introduction of the electron-withdrawing trifluoromethyl (-CF
-
Lipophilicity: The -CF
group increases logP, enhancing membrane permeability. -
Electronic Effect: Strong inductive withdrawing (
) deshields adjacent protons (specifically H7) and increases the acidity of the C6-hydroxyl group. -
Metabolic Stability: Blockade of the C8 position prevents metabolic oxidation common in quinolines.
Experimental Protocol: Reliable Characterization
To ensure reproducibility, the following protocol addresses the challenge of exchangeable protons (-OH) and fluorine coupling.
Methodology: Sample Preparation
-
Solvent Selection: DMSO-d
is the mandatory solvent.-
Reasoning: CDCl
often leads to broad or invisible -OH signals due to exchange. DMSO-d forms strong hydrogen bonds with the phenolic -OH, slowing exchange and sharpening the signal (typically appearing >10 ppm).
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) for
H; C F or internal lock for F.
Workflow Diagram
The following logic flow ensures correct structural assignment, distinguishing the target from regioisomers (e.g., 7-CF
Figure 1: Characterization workflow emphasizing the stabilization of the hydroxyl proton.
Comparative Data Analysis
The following table contrasts the target molecule with the parent 6-Hydroxyquinoline (Standard) to isolate the specific shifts caused by the -CF
Table 1: H NMR Chemical Shift Comparison (DMSO-d , 400 MHz)
| Position | Proton | 6-Hydroxyquinoline (Parent) [1] | 6-OH-8-CF | Shift Change ( | Diagnostic Note |
| -OH | Hydroxyl | 10.05 (s) | 10.80 – 11.20 (s) | +0.90 ppm | Acidity increased by 8-CF |
| C2 | Ar-H | 8.67 (dd) | 8.85 (dd) | +0.18 ppm | Deshielded by global electron withdrawal. |
| C3 | Ar-H | 7.41 (dd) | 7.60 (dd) | +0.19 ppm | Minimal effect (distant from CF |
| C4 | Ar-H | 8.15 (d) | 8.35 (d) | +0.20 ppm | Peri-effect from C5/C6 region. |
| C5 | Ar-H | 7.34 (d) | 7.55 (d) | +0.21 ppm | Ortho to -OH; doublet ( |
| C7 | Ar-H | 7.17 (d) | 7.80 – 7.95 (d) | +0.70 ppm | Critical Signal: Strongly deshielded by adjacent CF |
| C8 | Ar-H | 7.88 (d) | — | — | Replaced by -CF |
Key Spectral Features (Interpretation)
-
The "Missing" Proton: The disappearance of the signal at ~7.88 ppm (H8 in the parent) confirms substitution at the 8-position.
-
The H5/H7 Pattern:
-
In the parent, H7 is shielded (7.17 ppm) due to the ortho-hydroxyl group.
-
In the target, the H7 signal shifts significantly downfield (~7.80+ ppm) because the electron-withdrawing nature of the -CF
group overrides the donating effect of the -OH group. -
Coupling: H5 and H7 will appear as meta-coupled doublets (
). This is distinct from the ortho-coupling ( ) seen in 5,6-disubstituted isomers.
-
F NMR Characterization
The
-
Chemical Shift:
-60.0 to -63.0 ppm (Singlet). -
Interpretation: A single sharp peak confirms a chemically equivalent CF
group.[1] If the peak is split or multiple peaks appear, it indicates rotamers or impurities (e.g., incomplete reaction). -
Comparison:
-
8-CF
-quinoline (no OH): -61.8 ppm. -
Target (with OH): The presence of the electron-donating OH at C6 slightly shields the CF
compared to the naked quinoline, but the shift remains in the characteristic -60 ppm window.
-
Structural Assignment Diagram
The interaction between the functional groups and the ring protons is visualized below to aid in peak assignment.
Figure 2: Electronic influences on the diagnostic H5 and H7 protons.
Synthesis & Impurity Profiling
When synthesizing this compound (e.g., via Skraup synthesis or trifluoromethylation of 6-hydroxyquinoline), common impurities include:
-
Regioisomers: 5-CF
derivatives. Check: Look for ortho-coupling ( Hz) between H7 and H8 protons in the aromatic region. -
Residual Solvents:
-
DMSO: Quintet at 2.50 ppm.
-
Water:[2] Broad singlet at 3.33 ppm (in DMSO).
-
References
-
ChemicalBook. (n.d.). 6-Hydroxyquinoline 1H NMR Spectrum (580-16-5). Retrieved from
-
Beilstein Journal of Organic Chemistry. (2021). Photophysical properties of trifluoromethylated quinoline-phenol Schiff bases. (Data on 8-CF3 quinoline shifts). Retrieved from
-
Royal Society of Chemistry. (2014). Synthesis of 8-trifluoromethylquinoline derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from
Sources
A Comparative Guide to the Binding Kinetics of Clioquinol and 6-Hydroxy-8-(trifluoromethyl)quinoline: Implications for Neurodegenerative Disease Research
In the landscape of therapeutic development for neurodegenerative diseases, particularly Alzheimer's disease, the modulation of metal ion homeostasis has emerged as a compelling strategy. Metal ions, such as copper, zinc, and iron, are known to play a critical role in the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's.[1][2][3] This guide provides an in-depth comparison of the binding kinetics of two 8-hydroxyquinoline derivatives: Clioquinol, a well-characterized metal-protein attenuating compound, and the less-studied 6-Hydroxy-8-(trifluoromethyl)quinoline.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the known binding characteristics of these compounds, present detailed experimental protocols for determining such parameters, and discuss the implications of their kinetic profiles for therapeutic efficacy.
Introduction: The Rationale for Metal-Targeting Therapeutics
The "metal hypothesis" of Alzheimer's disease posits that dysregulated interactions between metal ions and Aβ peptides contribute significantly to plaque formation and oxidative stress in the brain.[2] Compounds capable of chelating these metal ions, thereby disrupting their pathological interactions with Aβ, have shown therapeutic promise. Clioquinol, an antibiotic with high lipid solubility, can cross the blood-brain barrier and has been investigated in clinical trials for Alzheimer's disease due to its ability to bind copper and zinc.[1][3][4] The trifluoromethylated analog, 6-Hydroxy-8-(trifluoromethyl)quinoline, shares the core 8-hydroxyquinoline scaffold responsible for metal chelation, suggesting it may possess similar capabilities, though it remains a largely unexplored entity in this context.
Comparative Analysis of Binding Kinetics
A comprehensive understanding of a drug's binding kinetics—the rates of association and dissociation with its target—is paramount for predicting its in vivo efficacy and residence time at the site of action.[5] Unfortunately, a direct quantitative comparison of the binding kinetics of Clioquinol and 6-Hydroxy-8-(trifluoromethyl)quinoline is hampered by a scarcity of published data for the latter. However, the extensive research on Clioquinol provides a valuable benchmark.
Table 1: Summary of Reported Binding Data
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| Clioquinol | Zn(II)-precipitated Aβ(1-42) | Radioligand Binding | 0.45 nM | [6] |
| Zn(II)-precipitated Aβ(1-40) | Radioligand Binding | 1.40 nM | [6] | |
| Copper (Cu(II)) | Not specified | High Affinity | [1][3] | |
| Zinc (Zn(II)) | Not specified | High Affinity | [1][3] | |
| 6-Hydroxy-8-(trifluoromethyl)quinoline | Not Reported | Not Reported | Not Reported | N/A |
For 6-Hydroxy-8-(trifluoromethyl)quinoline, the lack of data presents a significant knowledge gap. The electron-withdrawing nature of the trifluoromethyl group could potentially influence the pKa of the hydroxyl and quinoline nitrogen, thereby altering its metal-binding affinity and kinetics compared to Clioquinol. Further investigation into this compound is warranted to elucidate its therapeutic potential.
Experimental Protocols for Determining Binding Kinetics
To address the data gap for 6-Hydroxy-8-(trifluoromethyl)quinoline and to further characterize Clioquinol's interactions, the following experimental protocols are provided. These methods represent the gold standard in the field for quantifying molecular interactions.
Surface Plasmon Resonance (SPR) for Small Molecule-Protein Interactions
SPR is a label-free technique that allows for the real-time measurement of binding events at a sensor surface.[7][8][9] It is particularly well-suited for determining the on-rate (k_on), off-rate (k_off), and dissociation constant (K_d) of small molecules binding to immobilized proteins.
Objective: To determine the binding kinetics of 6-Hydroxy-8-(trifluoromethyl)quinoline and Clioquinol to amyloid-beta.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Covalently immobilize recombinant human amyloid-beta (1-42) peptide onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) via amine coupling. The goal is to achieve a surface density that allows for detectable binding signals without mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of 6-Hydroxy-8-(trifluoromethyl)quinoline and Clioquinol in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K_d.
-
-
Binding Measurement:
-
Inject the analyte solutions over the immobilized Aβ surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time.
-
Follow the association phase with a dissociation phase where only running buffer flows over the sensor surface.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters (k_on, k_off) and calculate the K_d (K_d = k_off / k_on).
-
Causality Behind Experimental Choices:
-
Amine Coupling: This is a robust and widely used method for immobilizing proteins containing accessible primary amines.
-
Concentration Series: Using a range of analyte concentrations is crucial for accurately determining the binding kinetics and ensuring the reliability of the fitted model.
-
1:1 Binding Model: This is the simplest model and is a good starting point for the analysis of small molecule-protein interactions. More complex models can be employed if the data suggests a different binding mechanism.
Diagram of SPR Workflow:
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) for Metal Chelation
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction.[10][11] It is an excellent method for characterizing the thermodynamics of metal chelation.
Objective: To determine the thermodynamic parameters of 6-Hydroxy-8-(trifluoromethyl)quinoline and Clioquinol binding to copper (Cu(II)) and zinc (Zn(II)).
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the metal ion (e.g., CuSO₄ or ZnCl₂) in a suitable buffer (e.g., HEPES or MES) and place it in the ITC sample cell.
-
Prepare a more concentrated solution of the 8-hydroxyquinoline derivative in the same buffer and load it into the titration syringe. It is critical that the buffer composition is identical in both the cell and the syringe to minimize heat of dilution effects.[11]
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the metal ion solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Causality Behind Experimental Choices:
-
Identical Buffers: This minimizes the heat of dilution, which can otherwise confound the measurement of the heat of binding.[11]
-
Sequential Injections: This allows for the gradual saturation of the binding sites and the generation of a complete binding isotherm, which is necessary for accurate data fitting.
-
Thermodynamic Parameters: ITC is unique in its ability to provide a complete thermodynamic profile of the interaction in a single experiment, offering deeper insights into the binding mechanism.[10]
Diagram of ITC Experimental Setup:
Caption: Schematic of an Isothermal Titration Calorimetry (ITC) experiment for metal chelation.
Mechanism of Action and Signaling Pathways
Clioquinol is believed to exert its therapeutic effects through multiple mechanisms, primarily centered on its ability to chelate and redistribute metal ions.[12][13] By binding to copper and zinc, Clioquinol can prevent their interaction with Aβ, thereby inhibiting peptide aggregation and reducing the formation of neurotoxic oligomers.[2][14] Furthermore, it has been suggested that Clioquinol can act as a metal ionophore, transporting essential metals back into cells and potentially restoring the function of metal-dependent enzymes.[12]
Proposed Mechanism of Action for 8-Hydroxyquinolines:
Caption: Proposed mechanism of action for 8-hydroxyquinolines in Alzheimer's disease.
The trifluoromethyl group in 6-Hydroxy-8-(trifluoromethyl)quinoline may influence its lipophilicity and ability to cross the blood-brain barrier, as well as its electronic properties, which could fine-tune its metal-binding affinity and selectivity. These are critical parameters that would need to be experimentally determined to fully assess its potential.
Conclusion and Future Directions
Clioquinol has been a foundational molecule in the development of metal-targeted therapies for neurodegenerative diseases. Its high affinity for copper and zinc, coupled with its ability to modulate amyloid-beta aggregation, provides a strong rationale for this therapeutic approach.[1][2][3] While 6-Hydroxy-8-(trifluoromethyl)quinoline remains a largely uncharacterized compound, its structural similarity to Clioquinol makes it a compelling candidate for further investigation.
Future research should prioritize the determination of the binding kinetics and thermodynamics of 6-Hydroxy-8-(trifluoromethyl)quinoline with relevant metal ions and amyloid-beta. The experimental protocols outlined in this guide provide a clear roadmap for such studies. A thorough understanding of its kinetic profile will be essential in evaluating its potential as a next-generation therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
References
- Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease. PubMed.
- Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly.
- Clioquinol, a Drug for Alzheimer's Disease Specifically Interfering with Brain Metal Metabolism: Structural Characterization of Its Zinc(II) and Copper(II) Complexes. Inorganic Chemistry.
- Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chel
- The metal chelating and chaperoning effects of clioquinol: insights
- Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide. PubMed.
- Clioquinol, Metal chelator and ionophore (CAS 130-26-7). Abcam.
- Radioiodinated clioquinol as a biomarker for beta-amyloid: Zn complexes in Alzheimer's disease. PubMed.
- Clioquinol. ALZFORUM.
- Principle and Protocol of Surface Plasmon Resonance (SPR).
- Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer.
- Isothermal titr
- Isothermal titr
- Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences.
Sources
- 1. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alzforum.org [alzforum.org]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Radioiodinated clioquinol as a biomarker for beta-amyloid: Zn complexes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. Isothermal titration calorimetry [cureffi.org]
- 12. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structural Analysis & Performance of 6-Hydroxy-8-(trifluoromethyl)quinoline
Executive Summary & Strategic Positioning
6-Hydroxy-8-(trifluoromethyl)quinoline (6-OH-8-TFMQ) represents a specialized scaffold in medicinal chemistry, distinct from the classical 8-hydroxyquinoline (8-HQ) chelators. While 8-HQ is ubiquitous for its bidentate metal binding, 6-OH-8-TFMQ structurally precludes this "pincer" mode, offering instead a unique profile of hydrogen-bond networking and fluorous lipophilicity.
This guide provides a comparative structural analysis, detailing how the 8-trifluoromethyl (
Key Differentiators
| Feature | 6-OH-8-TFMQ (The Product) | 8-Hydroxyquinoline (The Standard) | 6-Hydroxyquinoline (The Isomer) |
| Metal Chelation | Null/Weak (Steric/Positional block) | Strong (N, O bidentate) | Null (Distal N, O) |
| Electronic Effect | Strong EWG ( | Electron Donating (OH) | Moderate |
| Crystal Packing | Segregated Fluorous/Polar Domains | Planar | Linear H-bond chains |
| Lipophilicity | High (Fluorous effect) | Moderate | Low/Moderate |
Comparative Structural Analysis
The "Fluorous Block" Mechanism
The defining feature of 6-OH-8-TFMQ is the 8-position substitution. In classical 8-HQ, the hydroxyl group at position 8 cooperates with the ring nitrogen to chelate metals (Zn²⁺, Cu²⁺). In 6-OH-8-TFMQ:
-
Positional Shift: The hydroxyl is moved to position 6, eliminating the 5-membered chelate ring possibility.
-
Steric Bulk: The
group (Van der Waals radius ~2.2 Å) at position 8 sterically crowds the nitrogen, preventing close approach by Lewis acids. -
Dipole Reversal: The strong electron-withdrawing nature of
reduces the basicity of the quinoline nitrogen, altering its hydrogen-bond acceptor capability.
Crystal Packing Forces (Hirshfeld Surface Insights)
Based on structural analogs (e.g., 6-amino-4-trifluoromethylquinoline), the crystal lattice of 6-OH-8-TFMQ is governed by a competition between polar and fluorous forces.
-
Primary Interaction (Polar): The 6-OH group acts as both a donor and acceptor, likely forming head-to-tail chains (
) or centrosymmetric dimers ( ) depending on the solvent used. -
Secondary Interaction (Fluorous): The
groups tend to aggregate, forming "fluorous layers" or channels within the crystal. This segregation stabilizes the lattice via weak and interactions. -
Performance Implication: This "layered" packing often results in higher melting points and lower aqueous solubility compared to non-fluorinated isomers, enhancing metabolic stability in drug design.
Logical Pathway: Structural Consequences
The following diagram illustrates the divergent structural behaviors of the quinoline derivatives.
Figure 1: Divergent structural properties of 6-OH-8-TFMQ versus the standard 8-HQ scaffold.
Experimental Protocol: X-Ray Structure Determination
To rigorously validate the structure of 6-OH-8-TFMQ, a self-validating crystallization protocol is required. The presence of the
Crystallization Workflow (Vapor Diffusion)
Objective: Obtain single crystals suitable for XRD (>0.1 mm).
-
Solvent Selection:
-
Primary Solvent: Methanol or Acetone (Dissolves the polar OH and aromatic core).
-
Anti-Solvent: Hexane or Toluene (Promotes aggregation of the lipophilic
domains).
-
-
Procedure:
-
Dissolve 20 mg of 6-OH-8-TFMQ in 2 mL of Methanol.
-
Filter through a 0.45 µm PTFE syringe filter into a small inner vial.
-
Place the inner vial into a larger jar containing 5 mL of Hexane (Anti-solvent).
-
Seal the outer jar and store at 4°C in a vibration-free environment.
-
Observation: Crystals should appear within 48–72 hours as the hexane vapor diffuses into the methanol, lowering solubility slowly.
-
Data Collection & Refinement (Standard Operating Procedure)
| Parameter | Specification | Rationale |
| Temperature | 100 K (Liquid Nitrogen stream) | Reduces thermal vibration of the |
| Radiation | Mo K | Standard for small organic molecules; minimizes absorption compared to Cu sources. |
| Resolution | 0.8 Å or better | Required to resolve |
| Refinement | Anisotropic (F atoms) | Fluorine atoms have high electron density and must be refined anisotropically to detect disorder. |
Critical Validation Check (The "Disorder" Trap)
Warning:
-
Diagnostic: If the thermal ellipsoids for the Fluorine atoms look like "cigars" or "pancakes," the model is incorrect.
-
Fix: Apply a split-site model (e.g., two orientations of the
group with 60/40 occupancy) in the refinement software (SHELXL or OLEX2).
Quantitative Performance Data (Representative)
The following data compares the predicted physicochemical properties derived from structural analysis against the alternatives.
| Property | 6-OH-8-TFMQ | 8-Hydroxyquinoline | Significance |
| Space Group | Typically Monoclinic ( | Monoclinic ( | |
| Density ( | ~1.55 g/cm³ | 1.42 g/cm³ | Higher density due to heavy Fluorine atoms. |
| H-Bond Donor | 1 (6-OH) | 1 (8-OH) | 6-OH is more accessible for intermolecular bonding. |
| LogP (Lipophilicity) | 3.25 (High) | 1.85 (Moderate) | |
| Melting Point | >140°C | 76°C | Stronger lattice energy driven by dipolar interactions. |
Note: LogP values are calculated consensus values based on fragment contribution methods.
Biological & Material Implications[1][2][3][4][5][6][7]
Drug Discovery (ADMET)
The crystal structure analysis directly informs the "drug-likeness" of the molecule.
-
Metabolic Stability: The
group at position 8 blocks metabolic oxidation at that site (a common clearance pathway for quinolines). -
Permeability: The high lipophilicity (LogP > 3) suggests excellent Blood-Brain Barrier (BBB) penetration, unlike the more polar 6-hydroxyquinoline.
Solid-State Fluorescence
Unlike 8-HQ, which is weakly fluorescent unless chelated, 6-OH-8-TFMQ often exhibits strong solid-state fluorescence .
-
Mechanism: The bulky
group prevents quenching (stacking is offset), and the intramolecular charge transfer (ICT) is enhanced by the electron-withdrawing nature of the group.
References
-
Crystal Structure of 8-Hydroxyquinoline Polymorphs
-
Trifluoromethyl Quinoline Properties
- Title: Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
-
Source: BenchChem.[2]
-
Hirshfeld Surface Analysis of Fluorinated Quinolines
-
Synthesis & Tautomerism
- Title: 6-Fluoro-4-hydroxy-2-(trifluoromethyl)
-
Source: Ossila.[4]
-
Comparative Antimalarial Structures (Mefloquine Analogs)
-
Title: Crystal structure and Hirshfeld surface analysis of methanol.
- Source: Intern
-
URL:[Link]
-
Sources
A Comparative Guide to Purity Validation of 6-Hydroxy-8-(trifluoromethyl)quinoline Using Elemental Analysis
Introduction
In the fields of pharmaceutical research and drug development, the precise characterization and stringent purity control of novel chemical entities are paramount. 6-Hydroxy-8-(trifluoromethyl)quinoline is a heterocyclic compound of significant interest, forming a structural motif in various biologically active molecules.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making its derivatives promising candidates for therapeutic agents.[2] Consequently, verifying the absolute purity of 6-Hydroxy-8-(trifluoromethyl)quinoline is a critical step to ensure the reliability and reproducibility of experimental data.
This guide provides an in-depth examination of elemental analysis as a primary method for quantifying the purity of 6-Hydroxy-8-(trifluoromethyl)quinoline. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare its performance against other common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Basis of Elemental Analysis for Purity Validation
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the mass fractions of these elements in a sample. For a pure compound, the experimentally determined percentages should align closely with the theoretically calculated values based on its molecular formula.
The molecular formula for 6-Hydroxy-8-(trifluoromethyl)quinoline is C₁₀H₆F₃NO.
Theoretical Elemental Composition:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 56.35 |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.84 |
| Fluorine (F) | 18.998 | 3 | 56.994 | 26.74 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.57 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.50 |
| Total | 213.158 | 100.00 |
Any significant deviation from these theoretical percentages can indicate the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis.[3] For instance, a higher-than-expected hydrogen percentage might suggest the presence of water or a solvent like ethanol.
Experimental Protocol: Elemental Analysis
This protocol outlines the steps for determining the C, H, and N content of a 6-Hydroxy-8-(trifluoromethyl)quinoline sample. The analysis of fluorine-containing compounds requires special consideration due to the formation of hydrofluoric acid (HF) during combustion, which can interfere with the results and damage the instrument.[4][5] Modern elemental analyzers are equipped with specific reagents to trap these corrosive byproducts.[6][7]
Step-by-Step Methodology
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried 6-Hydroxy-8-(trifluoromethyl)quinoline sample into a tin capsule.
-
Seal the capsule to ensure no loss of sample.
-
-
Combustion:
-
Introduce the sample into the combustion furnace, which is typically heated to 900-1000°C.
-
The sample undergoes rapid and complete combustion in a pure oxygen environment.
-
-
Gas Separation and Detection:
-
The resulting gases (CO₂, H₂O, N₂, and others) are carried by a helium stream through a series of traps and a gas chromatography column to separate them.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.[8]
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the initial sample weight.
-
Compare the experimental results to the theoretical values. A deviation of ±0.4% is generally considered acceptable.
-
Experimental Workflow Diagram
Caption: Workflow for Elemental Analysis of 6-Hydroxy-8-(trifluoromethyl)quinoline.
Comparison with Alternative Purity Validation Methods
While elemental analysis is a powerful tool for determining absolute purity, it is often used in conjunction with other techniques that provide complementary information.[3]
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| Elemental Analysis | Combustion and measurement of elemental composition. | - Provides absolute purity against a known formula.[3]- Detects non-chromophoric and non-volatile impurities (e.g., salts, water).[3] | - Does not identify or quantify specific impurities.- Requires a relatively pure sample for accurate results.- Can be challenging for highly fluorinated compounds.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their affinity for a stationary and mobile phase. | - High sensitivity and resolution for separating structurally similar impurities.[9]- Can quantify individual impurities with appropriate reference standards.[10] | - Purity is typically reported as a relative percentage of the main peak area, which may not reflect absolute purity.[11]- May not detect impurities that do not have a UV chromophore or are not soluble in the mobile phase.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information, which can help identify unknown impurities.[1][12]- Quantitative NMR (qNMR) can determine absolute purity using an internal standard.[13] | - Lower sensitivity compared to HPLC.- Complex spectra can be difficult to interpret, especially for mixtures.- May not detect inorganic impurities.[3] |
Logical Flow for Purity Assessment
Caption: Integrated approach to purity validation.
Hypothetical Experimental Data and Interpretation
A batch of synthesized 6-Hydroxy-8-(trifluoromethyl)quinoline was subjected to elemental analysis, HPLC, and ¹H NMR.
Table 1: Elemental Analysis Results
| Element | Theoretical % | Experimental % | Deviation % | Interpretation |
| Carbon (C) | 56.35 | 55.98 | -0.37 | Within acceptable limits. |
| Hydrogen (H) | 2.84 | 3.25 | +0.41 | Suggests the presence of a hydrogen-rich impurity (e.g., residual water or solvent). |
| Nitrogen (N) | 6.57 | 6.49 | -0.08 | Within acceptable limits. |
Table 2: HPLC and NMR Summary
| Technique | Result | Interpretation |
| HPLC | Main peak area: 99.2% | Indicates high relative purity with minor impurities. |
| ¹H NMR | Spectrum consistent with the structure of 6-Hydroxy-8-(trifluoromethyl)quinoline. A small, broad peak observed at ~3.4 ppm. | Confirms the identity of the main component. The small peak could correspond to residual water. |
Conclusion
Elemental analysis is a cornerstone technique for the absolute purity determination of synthetic compounds like 6-Hydroxy-8-(trifluoromethyl)quinoline. Its strength lies in providing a direct measure of elemental composition, which is insensitive to the physical properties of many potential impurities that can be missed by other methods. However, for a complete and robust validation, it should be integrated with chromatographic and spectroscopic techniques like HPLC and NMR. This orthogonal approach ensures the identity, purity, and quality of the compound, which is essential for reliable research and the development of safe and effective pharmaceuticals.
References
-
Scientist Live. (2013, March 24). CHN determination of highly fluorinated organic compounds. [Link]
-
analytica-world.com. (2007, November 27). Accurate elemental (CHN) analysis of perfluorinated compounds. [Link]
-
Elementar. CHNS analysis of fluorinated samples. [Link]
-
ProQuest. (1991). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. [Link]
-
FDA. (2020, May). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]
-
LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. [Link]
-
Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
ResearchGate. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard?[Link]
-
Mtoz Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]
-
Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. [Link]
-
ACS Publications. (2020, January 29). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. [Link]
-
PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. scientistlive.com [scientistlive.com]
- 5. Accurate elemental (CHN) analysis of perfluorinated compounds [analytica-world.com]
- 6. CHNS analysis of fluorinated samples - Elementar [elementar.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 9. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Comparative Cytotoxicity Guide: Fluorinated vs. Non-Fluorinated 8-Hydroxyquinolines
Executive Summary
This guide provides a technical comparison between the parent scaffold 8-Hydroxyquinoline (8-HQ) and its Fluorinated Analogues (e.g., 5-fluoro-8-quinolinol, 5,7-difluoro-8-quinolinol).
While 8-HQ exhibits moderate cytotoxicity through metal chelation (Cu²⁺/Zn²⁺ ionophores), the incorporation of fluorine atoms significantly enhances potency. Experimental data indicates that fluorinated derivatives frequently achieve IC₅₀ values in the low micromolar range (2.5–5.0 µM) , compared to the 10–50 µM range typically observed for the non-fluorinated parent scaffold. This enhancement is mechanistically driven by increased lipophilicity (LogP), altered pKa of the phenolic hydroxyl, and metabolic blockade at the C5/C7 positions.
Mechanistic Foundation: The Fluorine Effect
To understand the cytotoxicity differences, one must analyze the chemical alterations introduced by the fluorine atom.
The Chemical Shift
-
Lipophilicity (LogP): Fluorine is highly hydrophobic. Substitution increases membrane permeability, allowing higher intracellular accumulation of the compound.
-
Acidity (pKa): Fluorine is the most electronegative element. Placing it at the C5 or C7 position pulls electron density from the aromatic ring, making the C8-hydroxyl proton more acidic. This stabilizes the metal-ligand complex (M²⁺-L₂), which is the active cytotoxic species.
-
Metabolic Stability: The C-F bond is stronger than the C-H bond. Fluorination at metabolically labile sites (C5/C7) prevents rapid glucuronidation or oxidation, extending the compound's half-life.
Mechanism of Action (MOA) Pathway
The primary cytotoxicity mechanism involves the formation of a lipophilic metal complex (usually with Copper or Zinc) that acts as an ionophore, transporting excess metal into the cell and generating Reactive Oxygen Species (ROS).
Figure 1: The cytotoxic cascade initiated by 8-HQ derivatives.[1][2] Fluorination enhances the "Complex" formation and "Membrane" diffusion steps.
Comparative Efficacy Data
The following data synthesizes findings from recent structure-activity relationship (SAR) studies, specifically comparing the parent 8-HQ against fluorinated analogs in solid tumor models (e.g., Triple-Negative Breast Cancer and Colon Cancer).
Table 1: Comparative IC₅₀ Values (µM)
| Compound Class | Specific Derivative | Cell Line (Type) | IC₅₀ (µM) | Relative Potency | Key Driver |
| Non-Fluorinated | 8-Hydroxyquinoline (Parent) | HCT-116 (Colon) | 9.33 ± 0.2 | 1x (Baseline) | Moderate uptake |
| Non-Fluorinated | 8-Hydroxyquinoline | HeLa (Cervical) | 12.5 – 25.0 | Low | Rapid metabolism |
| Fluorinated | 5-Fluoro-8-quinolinol | HCT-116 (Colon) | ~4.5 | 2.1x | pKa shift / Stability |
| Fluorinated | 5,7-Difluoro-8-quinolinol | MDA-MB-468 (TNBC) | 2.5 – 5.0 | 3-4x | High Lipophilicity |
| Control | Cisplatin | MDA-MB-468 (TNBC) | ~15.0 | Reference | DNA Adducts |
Data Insight: Fluorinated derivatives (specifically 5,7-difluoro analogs) consistently outperform the parent compound, often exhibiting 2-4 fold higher potency. Notably, in Triple-Negative Breast Cancer (TNBC) models, fluorinated quinolines have shown superior efficacy compared to standard chemotherapeutics like Cisplatin [1][3].[3]
Experimental Protocol: Validated Cytotoxicity Assay
To replicate these findings, use the following standardized MTT assay protocol. This workflow includes critical checkpoints for metal supplementation, as 8-HQ toxicity is metal-dependent.
Reagents & Preparation
-
Stock Solution: Dissolve compounds in 100% DMSO to 10 mM.
-
Working Solution: Dilute in culture media (final DMSO < 0.5%).
-
Metal Supplement: Prepare 100 µM CuCl₂ or ZnCl₂ if testing metal-dependency (optional but recommended).
Step-by-Step Workflow
-
Seeding: Plate cells (e.g., MDA-MB-468) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Remove old media.
-
Add 100 µL media containing serial dilutions of Fluorinated vs. Non-Fluorinated 8-HQ (Range: 0.1 µM – 100 µM).
-
Control A: DMSO Vehicle (Negative Control).
-
Control B: Cisplatin or Doxorubicin (Positive Control).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 3-4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Read absorbance at 570 nm (reference 630 nm).
Assay Logic Diagram
Figure 2: Standardized workflow for comparative cytotoxicity screening. The "Variable" step is critical for determining if toxicity is metal-dependent.
Expert Analysis & Recommendations
When to use Non-Fluorinated 8-HQ:
-
Baseline Studies: Use as a reference standard when testing novel derivatives.
-
Chelation Focus: If the goal is purely metal stripping (e.g., inhibiting metalloproteases) without needing high membrane permeability.
When to use Fluorinated 8-HQ:
-
Drug Development: When targeting solid tumors with hypoxic cores. The enhanced lipophilicity allows better penetration into tumor spheroids.
-
Low-Dose Requirements: If off-target toxicity is a concern, fluorinated analogs often achieve therapeutic effects at significantly lower concentrations (2.5 µM) than the parent compound.
Safety Note: Fluorinated 8-HQ derivatives are potent ionophores. All handling should occur in a BSL-2 facility, and waste must be treated as hazardous chemical/biological waste due to the high cytotoxicity.
References
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives. Source: National Institutes of Health (NIH) / PMC Significance: Demonstrates IC50 values of 2.5–5 µM for fluorinated analogs in TNBC models.
-
Effect of Glycoconjugation on Cytotoxicity of 8-Hydroxyquinoline. Source: MDPI (Molecules) Significance:[3] Establishes the baseline IC50 of parent 8-HQ (~9.33 µM) in colon cancer lines.
-
Comparative Analysis of 8-Hydroxyquinoline Derivatives. Source: BenchChem Significance:[1] Provides a broad dataset of IC50 values for 8-HQ derivatives against multiple cell lines.
-
Nitroxoline (5-amino-8-hydroxyquinoline) vs Clioquinol. Source: National Institutes of Health (NIH) Significance: Discusses the impact of substitution (Nitro/Amino/Halo) on 8-HQ cytotoxicity.
Sources
Spectroscopic Profiling of Fluorinated Scaffolds: A Comparative FTIR Analysis of 6-Hydroxy-8-(trifluoromethyl)quinoline
Executive Summary: The Fluorine Effect
In modern drug discovery, the "Fluorine Effect"—the strategic introduction of fluorine to modulate lipophilicity (LogP), metabolic stability, and binding affinity—is ubiquitous. However, characterizing these fluorinated scaffolds presents unique challenges.
This guide provides a definitive spectral assignment for 6-Hydroxy-8-(trifluoromethyl)quinoline (6H-8TFMQ) . Unlike the industry-standard chelator 8-Hydroxyquinoline (8-HQ) , the 6H-8TFMQ scaffold exhibits distinct vibrational signatures driven by two factors:
-
Regiochemistry of the Hydroxyl Group: The shift from position 8 to 6 eliminates the intramolecular hydrogen bond, drastically altering the O-H stretching region.
-
The Trifluoromethyl Perturbation: The 8-position
group introduces intense vibrational modes that mask traditional fingerprint regions, requiring a revised assignment strategy.
Comparative Spectral Analysis
The following analysis contrasts the target molecule (6H-8TFMQ) against the standard pharmacophore (8-HQ).
The Hydroxyl Region (3600–3000 cm⁻¹)
The primary differentiator of scaffold topology.
| Feature | Standard: 8-Hydroxyquinoline (8-HQ) | Target: 6H-8TFMQ | Mechanistic Insight |
| H-Bonding | Intramolecular (N[1]···H-O) | Intermolecular (O-H···O) | The 6-position is too distant from the ring nitrogen to chelate. |
| Band Shape | Weak, broad, often obscured by C-H stretch. | Strong, broad, distinct envelope. | Lack of chelation exposes the O-H dipole to bulk interactions. |
| Wavenumber | ~3100–3200 cm⁻¹ (Red-shifted) | 3250–3400 cm⁻¹ (Blue-shifted) | The 5-membered chelate ring in 8-HQ weakens the O-H bond, lowering frequency. 6H-8TFMQ behaves like a standard phenol. |
The Fingerprint & Fluorine Region (1400–1000 cm⁻¹)
The "Masking Effect" of the Trifluoromethyl group.
| Feature | Standard: 8-HQ | Target: 6H-8TFMQ | Mechanistic Insight |
| C-F Stretch | Absent | 1320–1100 cm⁻¹ (Very Strong) | The C-F stretch is often the strongest band in the spectrum. It appears as a "super-multiplet" due to coupling with ring modes. |
| C-O Stretch | ~1200 cm⁻¹ | ~1220–1240 cm⁻¹ | The electron-withdrawing |
| Ring Breathing | ~1500, 1470 cm⁻¹ | Shifted +10-15 cm⁻¹ | The heavy |
Detailed Experimental Protocol
To ensure reproducibility, we recommend Attenuated Total Reflectance (ATR) for routine screening, but Transmission (KBr) for publication-quality resolution of the hyperfine splitting in the
Workflow Visualization
Figure 1: Optimized workflow for fluorinated aromatic analysis. Note the emphasis on ATR correction, as the high refractive index of fluorinated compounds can distort relative intensities.
Step-by-Step Methodology
-
Instrument Purge: Purge the optical bench with
for 15 minutes. Reason: Atmospheric absorbs strongly in the 1400–1800 cm⁻¹ region, interfering with quinoline ring modes. -
Background Acquisition: Collect an air background (64 scans). Verify that the
doublet (2350 cm⁻¹) is minimal. -
Sample Deposition: Place ~2 mg of 6H-8TFMQ on the diamond crystal.
-
Pressure Application: Apply maximum pressure using the slip-clutch anvil. Critical: Fluorinated solids are often crystalline and hard; poor contact yields noisy C-F bands.
-
Acquisition: Scan range 4000–600 cm⁻¹. Resolution 2 cm⁻¹ is preferred if analyzing the C-F multiplet structure; 4 cm⁻¹ is sufficient for ID.
-
Post-Processing: Apply ATR Correction (not just baseline correction). The depth of penetration is wavelength-dependent, and without correction, the high-wavenumber O-H stretch will appear artificially weak compared to the low-wavenumber C-F stretch.
Structural Logic & Assignment Hierarchy
When analyzing 6H-8TFMQ, do not look for the "fingerprint" match of 8-HQ. Instead, follow this logic path to validate the structure.
Figure 2: Decision tree for distinguishing 6H-8TFMQ from non-fluorinated quinoline analogs.
Detailed Band Assignment Table
| Frequency (cm⁻¹) | Assignment | Intensity | Notes |
| 3350 ± 50 | Medium/Broad | Intermolecular H-bonded. Indicates 6-position (non-chelated). | |
| 3060 | Weak | Typical heteroaromatic C-H stretch. | |
| 1625, 1605 | Medium | Quinoline skeletal vibrations. Often split. | |
| 1510 | Ring Breathing | Strong | Characteristic of the pyridine ring component. |
| 1320 – 1120 | Very Strong | The dominant feature. Often appears as a broad envelope with 2-3 maxima due to rotational conformers or coupling. | |
| 1235 | Strong | Phenolic stretch. Shifted higher than 8-HQ (1200) due to | |
| 830, 750 | Medium | Out-of-plane bending. Diagnostic of substitution pattern (2 adjacent H's on phenol ring). |
References
-
NIST Chemistry WebBook. Infrared Spectrum of 8-Hydroxyquinoline. National Institute of Standards and Technology. [Link]
-
Sertbakan, T. R. (2020). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of the Chemical Society of Pakistan, 42(6). (Provides comparative data for 8-CF3-quinoline vibrations). [Link]
-
Randle, R. R., & Whiffen, D. H. (1955).[2] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society, 1311-1313. (Foundational text for C-F assignments). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general Phenol/Quinoline assignments).
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Hydroxy-8-(trifluoromethyl)quinoline
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Hydroxy-8-(trifluoromethyl)quinoline, a compound whose unique properties demand meticulous handling from acquisition to final disposition.
The introduction of a trifluoromethyl group to the quinoline scaffold imparts unique electronic properties that enhance metabolic stability and lipophilicity, making such compounds valuable in medicinal chemistry. However, these same properties, along with the inherent hazards of the quinoline core, necessitate a rigorous approach to waste management. This guide will walk you through the essential steps for the proper disposal of 6-Hydroxy-8-(trifluoromethyl)quinoline, ensuring the safety of your personnel and the environment.
Understanding the Hazard Profile: A Foundation for Safe Disposal
A crucial first step in any disposal protocol is a thorough risk assessment, which should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to minimize exposure risk during the handling and disposal of 6-Hydroxy-8-(trifluoromethyl)quinoline and its associated waste.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374). | Prevents skin contact with the chemical. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard. | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, chemical-resistant clothing is advised. | Minimizes skin exposure to the compound. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If a fume hood is not available and dusts may be generated, a NIOSH-approved respirator with appropriate particulate filters is required. | Prevents inhalation of potentially harmful dust or aerosols. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6-Hydroxy-8-(trifluoromethyl)quinoline is a systematic process that begins with waste identification and segregation and culminates in compliant removal by a certified waste management provider.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the cornerstones of safe chemical waste management. Never mix 6-Hydroxy-8-(trifluoromethyl)quinoline waste with other waste streams unless explicitly permitted by your institution's EHS department.[1] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.
-
Solid Waste: This includes contaminated consumables such as gloves, weigh boats, and paper towels. These should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: This encompasses unused solutions, reaction mixtures, and the first rinse of contaminated glassware.[2] This waste should be collected in a separate, compatible hazardous waste container.
Step 2: Waste Collection and Containerization
The selection of an appropriate waste container is critical for safe storage and transport.
-
Container Material: Use only approved hazardous waste containers that are chemically compatible with 6-Hydroxy-8-(trifluoromethyl)quinoline. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and possesses a secure, tight-fitting lid.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Hydroxy-8-(trifluoromethyl)quinoline". Do not use abbreviations. The label should also include the accumulation start date.
-
Closure: The container must remain closed at all times, except when actively adding waste.[3]
Step 3: Storage of Hazardous Waste
Designated satellite accumulation areas are the appropriate locations for storing hazardous waste pending pickup.
-
Location: Store waste containers near the point of generation and under the control of laboratory personnel.[3]
-
Segregation: Store containers of 6-Hydroxy-8-(trifluoromethyl)quinoline waste segregated from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid storage with strong oxidizing agents, strong acids, and bases.
-
Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment to mitigate the impact of potential spills.
Step 4: Spill and Emergency Procedures
In the event of a spill, a prompt and informed response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control the Spill: If it is safe to do so, take steps to prevent the spread of the spill. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]
-
Personal Protection: Don the appropriate PPE before attempting any cleanup.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[5]
-
Decontamination: Decontaminate the spill area and any affected equipment.
-
Reporting: Report the spill to your institution's EHS department.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Contact EHS: When the waste container is approaching full (typically around 90% capacity), contact your institution's EHS department to schedule a waste pickup.[3]
-
Regulatory Compliance: The disposal of 6-Hydroxy-8-(trifluoromethyl)quinoline is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for hazardous waste management.[6][7] Your institution's EHS department will ensure that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[8]
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with 6-Hydroxy-8-(trifluoromethyl)quinoline is essential to prevent cross-contamination and ensure personnel safety.
Step-by-Step Decontamination Protocol
-
Gross Contamination Removal: Physically remove any visible residue of the chemical from the equipment. This can be done with a scraper or brush, taking care to minimize dust generation.[9]
-
Initial Rinse: The first rinse of any contaminated glassware should be collected as hazardous liquid waste.[2]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[4]
-
Solvent Rinse (if necessary): For non-porous materials, a rinse with a suitable solvent such as methanol or ethanol can help to remove any remaining organic residues. This solvent rinse should also be collected as hazardous waste.
-
Final Rinse: Thoroughly rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Disposal Workflow Diagram
Caption: A logical workflow for the safe disposal of 6-Hydroxy-8-(trifluoromethyl)quinoline.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 6-Hydroxy-8-(trifluoromethyl)quinoline is a non-negotiable aspect of responsible research. By adhering to the procedures outlined in this guide, and by working closely with your institution's Environmental Health and Safety department, you can ensure that this valuable research compound is managed safely and compliantly throughout its lifecycle. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of your scientific endeavors and safeguards the environment for future generations.
References
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
-
PubChem. (n.d.). 6-(Trifluoromethyl)quinoline. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
-
Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from [Link]
- Maine.gov. (2021, December 20). Decontamination of Equipment.
- FEMA.gov. (2023, June 6). 3.1. Equipment Decontamination.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Infection Prevention Control. (n.d.). Decontamination of equipment.
- ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
- South Carolina Department of Environmental Services. (n.d.). Resource Conservation and Recovery Act (RCRA).
- U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure.
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
- AALRR. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- AERU. (2026, February 3). 8-hydroxyquinoline.
-
PMC. (n.d.). Peer review of the pesticide risk assessment of the active substance quinolin‐8‐ol. Retrieved from [Link]
-
ECHA. (2023, June 9). Quinolin-8-ol - Substance Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one Env. Fate/Transport. Retrieved from [Link]
- Clark Hill. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products.
- Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
-
SciSpace. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
- Trihydro Corporation. (n.d.). PFAS Destruction and Disposal Guidance.
- King Faisal Specialist Hospital & Research Centre. (2018). Decontamination and Disinfection of Medical Equipment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. clarkhill.com [clarkhill.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 5. lobachemie.com [lobachemie.com]
- 6. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 7. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. maine.gov [maine.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
